4-Morpholinocyclohexanone
Description
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZENOTKVEPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718273 | |
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139025-93-7 | |
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Morpholinocyclohexanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Morpholinocyclohexanone is a heterocyclic organic compound incorporating a cyclohexanone ring and a morpholine substituent. This guide provides a comprehensive overview of its chemical and structural properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines generalized experimental protocols for its potential synthesis and analysis based on established chemical principles for related structures. Furthermore, the known biological activities of structurally similar morpholine and cyclohexanone derivatives are discussed to provide context for potential research applications.
Chemical and Structural Properties
This compound is a solid compound with the molecular formula C10H17NO2. Key identifying information and physical properties are summarized in the table below. It is important to note that while some properties like molecular weight can be calculated, others such as melting and boiling points are yet to be definitively reported in the literature and would require experimental determination.
| Property | Value | Source |
| IUPAC Name | 4-Morpholinocyclohexan-1-one | N/A |
| CAS Number | 139025-93-7 | N/A |
| Molecular Formula | C10H17NO2 | N/A |
| Molecular Weight | 183.251 g/mol | N/A |
| Appearance | Solid | [CymitQuimica] |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| SMILES String | C1COCCN1C2CCC(=O)CC2 | N/A |
| InChI Key | XQSZENOTKVEPEU-UHFFFAOYSA-N | [CymitQuimica] |
Potential Synthesis and Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent purification and analysis of this compound.
Caption: Proposed experimental workflow for the synthesis, purification, and analysis of this compound.
General Experimental Protocol for Reductive Amination
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
1,4-Cyclohexanedione
-
Morpholine
-
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
-
Methanol or another suitable solvent
-
Glacial acetic acid (or another acid catalyst)
-
Dichloromethane or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 1,4-cyclohexanedione and a molar equivalent of morpholine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the enamine or iminium ion intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride in small portions. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound would be crucial. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexanone and morpholine rings. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the cyclohexanone ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O stretch), typically in the region of 1715-1725 cm⁻¹. Other significant peaks would include C-N and C-O stretching vibrations from the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Potential Biological Activities and Signaling Pathways
While no specific biological activities for this compound have been reported, the morpholine and cyclohexanone scaffolds are present in numerous biologically active molecules.
-
Morpholine Derivatives: The morpholine ring is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its presence can improve the pharmacokinetic properties of a molecule.[1][2][3]
-
Cyclohexanone Derivatives: Substituted cyclohexanones have also been investigated for various biological activities, including potential antimicrobial and anticancer effects.
Given the presence of both moieties, this compound could be a candidate for screening in various biological assays. A logical workflow for investigating its potential biological activity is presented below.
Caption: A logical workflow for the investigation of the biological activity of this compound.
Conclusion
This compound is a compound with a well-defined chemical structure. While specific experimental data on its physical properties and biological activities are currently limited, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on the known chemistry of its constituent moieties. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.
References
4-Morpholinocyclohexanone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
This technical guide provides an overview of the available information on 4-Morpholinocyclohexanone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While detailed experimental and biological data for this specific molecule are not extensively available in the public domain, this guide consolidates the foundational chemical properties and provides context based on related structures.
| Property | Value | Source |
| CAS Number | 139025-93-7 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂ | N/A |
| Molecular Weight | 183.251 g/mol | N/A |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature or public patent databases. However, general synthetic strategies for related 4-substituted cyclohexanones and morpholine-containing compounds can provide a theoretical framework for its preparation.
A plausible synthetic approach could involve the reductive amination of 1,4-cyclohexanedione with morpholine, or the oxidation of a corresponding 4-morpholinocyclohexanol precursor. The synthesis of 4-tert-butylcyclohexanone derivatives, for instance, has been achieved through standard organic reactions, indicating that similar methodologies could be adapted.[2]
Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available, researchers would typically employ:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical environment of the protons and carbons in the cyclohexanone and morpholine rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure.
Potential Biological Activity and Signaling Pathways
Specific biological activity, mechanism of action, and involvement in signaling pathways for this compound have not been documented in the available literature. However, the morpholine and cyclohexanone moieties are present in numerous biologically active molecules, suggesting potential areas of investigation for this compound.
-
Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] For example, certain 2-morpholino-4-anilinoquinoline derivatives have shown antitumor activity against the HepG2 cell line.[3]
-
Cyclohexanone Derivatives: Substituted cyclohexanones have also been investigated for their therapeutic potential. For instance, some cyclohexane-1,3-dione derivatives have demonstrated antibacterial activity.[4]
Given the lack of specific data for this compound, any investigation into its biological effects would be exploratory. Initial screening in relevant bioassays would be necessary to identify any potential therapeutic applications.
Experimental Protocols
Due to the absence of published research detailing specific experiments with this compound, this guide cannot provide detailed experimental protocols for its synthesis, biological evaluation, or mechanism of action studies. Researchers interested in this compound would need to develop and validate their own methodologies based on established principles of organic synthesis and pharmacological testing.
Logical Relationship Diagram
As there is no established signaling pathway or detailed experimental workflow for this compound, a representative logical diagram illustrating a general workflow for novel compound investigation is provided below.
Caption: General workflow for the investigation of a novel chemical entity.
References
- 1. This compound | 139025-93-7 [chemicalbook.com]
- 2. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Morpholinocyclohexanone: A Technical Guide for Researchers
Physicochemical Profile of 4-Morpholinocyclohexanone
This compound is a derivative of both morpholine and cyclohexanone. The morpholine moiety, a heterocyclic compound containing both an amine and an ether functional group, generally imparts some degree of aqueous solubility. Conversely, the cyclohexanone component is a nonpolar, cyclic ketone that contributes to the molecule's lipophilicity. The interplay of these two structural features will govern the solubility of this compound across a spectrum of organic solvents with varying polarities. It is anticipated that the compound will exhibit greater solubility in polar aprotic and some polar protic solvents, with reduced solubility in highly nonpolar solvents.
| Property | Value |
| CAS Number | 139025-93-7 |
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| Appearance | Typically a solid at room temperature |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical technique for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, alternative to the isothermal shake-flask method that does not require a chromatographic system for quantification.
Objective: To determine the solubility of this compound in a solvent by measuring the mass of the dissolved solid in a known mass or volume of the solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Sealed flasks or vials
-
Constant temperature bath or shaker
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the isothermal shake-flask method (steps 1-4).
-
Sample Transfer: Accurately weigh a clean, dry evaporating dish. Carefully transfer a known mass or volume of the clear, saturated supernatant to the pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Ensure the oven is in a well-ventilated area or fume hood.
-
Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Concluding Remarks for the Research Professional
The solubility of this compound is a critical parameter that will influence its behavior in various chemical and biological systems. While a definitive, publicly available dataset on its solubility in organic solvents is currently lacking, the experimental protocols detailed in this guide provide a robust framework for its determination. By employing these standardized methods, researchers can generate reliable and reproducible solubility data, which is essential for advancing drug discovery, process development, and formulation science. The choice between the isothermal shake-flask method and the gravimetric method will depend on the available equipment and the required level of precision. For high-throughput screening or when high accuracy is paramount, the isothermal shake-flask method coupled with a sensitive analytical technique like HPLC is recommended. The gravimetric method, however, offers a straightforward and cost-effective alternative for preliminary assessments.
The Multifaceted Therapeutic Potential of Morpholine-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in future drug discovery and development endeavors.
Anticancer Activity: Targeting Key Pathways in Malignancy
Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.[3] A prominent area of investigation is their ability to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]
Quantitative Data for Anticancer Activity
| Compound Class | Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [5] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [5] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | ||
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [5] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | ||
| 4-Morpholinopyrrolopyrimidine Analogs | 46 | MDA361 (Breast Cancer) | 0.011 | [4] |
| 48 | MDA361 (Breast Cancer) | 0.008 | [4] | |
| Substituted Morpholine Derivatives | M2 | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | [6] |
| M5 | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (morpholine derivatives)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Morpholine-containing compounds have shown promising activity against a range of bacteria and fungi.[7][8][9]
Antibacterial Activity
Morpholine derivatives, such as benzenesulfonamides, have been synthesized and evaluated for their antibacterial properties.[7]
| Compound Class | Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| Morpholine Derivatives | 3 | Multiple strains | 16 - 31 | - | [10] |
| 4 | Multiple strains | 17 - 26 | - | [11] | |
| 5 | Multiple strains | 21 - 29 | 3.125 | [11] | |
| 6 | Multiple strains | - | 6.25 - 12.5 | [10][11] | |
| Morpholinoquinoline-Pyrazoline Conjugates | 6a | Multiple strains | - | Potent | [12] |
| 9d | Multiple strains | - | Potent | [12] |
Note: "Potent" indicates significant activity as compared to standard drugs like ampicillin, chloramphenicol, and ciprofloxacin.[12]
Antifungal Activity
The morpholine core is present in established antifungal drugs like amorolfine and fenpropimorph, which act by inhibiting ergosterol biosynthesis.[9][13] Novel silicon-incorporated morpholine analogues have also shown superior fungicidal potential.[9]
| Compound Class | Compound ID | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Sila-Morpholine Analogues | 24 | Candida albicans | 0.2-0.4 | 0.5-1 | 1-2 | [9] |
| Candida glabrata | 0.4 | 1 | 2 | [9] | ||
| Candida tropicalis | 0.4 | 1 | 2 | [9] | ||
| Cryptococcus neoformans | 0.1 | 0.25 | 0.5 | [9] | ||
| Aspergillus niger | 0.8 | 2 | 4 | [9] | ||
| Morpholinoquinoline-Pyrazoline Conjugates | 6c, 7c, 8a, 8b, 8c, 9b | Candida albicans | - | Significant | - | [12] |
Note: "Significant" indicates activity comparable to griseofulvin.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (positive control)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for the screening of antimicrobial activity of morpholine derivatives.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is implicated in a wide range of diseases. Morpholine-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15]
Quantitative Data for Anti-inflammatory Activity
| Compound Class | Compound ID | Assay | IC50 | Effect | Reference |
| Morpholine Capped β-Lactams | 3k | iNOS Inhibition | 0.22 ± 0.02 mM | - | [14] |
| 5c | iNOS Inhibition | 0.12 ± 0.00 mM | - | [14] | |
| Morpholinopyrimidine Derivatives | V4 | NO Production | - | Significant reduction in iNOS and COX-2 expression | [15] |
| V8 | NO Production | - | Significant reduction in iNOS and COX-2 expression | [15] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells such as LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
Diverse Biological Activities: A Plethora of Therapeutic Applications
Beyond the major areas detailed above, morpholine-containing compounds have demonstrated a wide array of other promising biological activities.
Neuroprotective Activity
Morpholine derivatives have been explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. They have been shown to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B), which are key targets in these conditions.[16][17][18]
Antiviral, Antimalarial, and Antitubercular Activities
The versatility of the morpholine scaffold extends to infectious diseases. Various derivatives have been synthesized and shown to possess activity against viruses, the malaria parasite Plasmodium falciparum, and Mycobacterium tuberculosis.[12][19][20][21][22]
| Activity | Compound Class | Compound ID | Target | MIC/IC50 | Reference |
| Antimalarial | Morpholinoquinoline-Pyrazoline Conjugates | 8b, 6b, 9d, 6a, 9b, 7b, 8a | P. falciparum | Potent | [12] |
| Morpholine-HEA Analogs | 6k | P. falciparum 3D7 | 5.059 ± 0.2036 µM | [20] | |
| SAM13-2HCl | P. falciparum 3D7 & K1 | More effective than SKM13-2HCl | [19] | ||
| Antitubercular | Morpholine-Thiophene-Quinolines | 7f, 7p | M. tuberculosis H37Rv | 1.56 µg/mL | [21] |
| Morpholinoquinoline-Pyrazoline Conjugates | 8b | M. tuberculosis H37Rv | Equipotent to rifampicin | [12] |
Note: "Potent" indicates brilliant activity compared to chloroquine or quinine.[12]
Conclusion
The morpholine moiety continues to be a highly valuable scaffold in the development of new therapeutic agents. Its incorporation into diverse chemical structures has led to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective morpholine-based drugs to address a wide range of unmet medical needs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Novel morpholinoquinoline nucleus clubbed with pyrazoline scaffolds: Synthesis, antibacterial, antitubercular and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the antimalarial activity of SAM13-2HCl with morpholine amide (SKM13 derivative) against antimalarial drug-resistant Plasmodium falciparum and Plasmodium berghei infected ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Morpholinocyclohexanone: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Morpholinocyclohexanone, a heterocyclic organic compound. While a detailed historical account of its specific discovery is not prominent in publicly available scientific literature, this document outlines a plausible and scientifically sound synthesis route, detailed experimental protocols, and expected analytical data. The content is designed to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this or structurally related compounds as intermediates or building blocks. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.
Introduction and Historical Context
This compound, identified by the CAS number 139025-93-7, is a disubstituted cyclohexanone derivative featuring a morpholine moiety at the 4-position. Despite its availability from various chemical suppliers, a seminal publication detailing its initial discovery and synthesis could not be identified through extensive literature and patent searches. Its emergence is likely rooted in broader synthetic chemistry efforts, where it was probably first synthesized as an intermediate or an analog in a larger series of compounds, rather than being the primary focus of a dedicated study. The lack of a prominent discovery narrative suggests its role as a building block in more complex molecular architectures rather than a compound with significant standalone biological or material properties that would warrant a detailed historical record.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in subsequent chemical reactions.
| Property | Value |
| CAS Number | 139025-93-7 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically ≥95% |
Proposed Synthesis Pathway
A logical and efficient method for the synthesis of this compound is the reductive amination of 1,4-cyclohexanedione with morpholine. This reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
Detailed Experimental Protocol: Reductive Amination
This section provides a detailed, hypothetical protocol for the synthesis of this compound based on standard reductive amination procedures.
Materials:
-
1,4-Cyclohexanedione (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-cyclohexanedione (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is fully dissolved.
-
Addition of Amine: Add morpholine (1.1 eq) to the solution at room temperature. Stir the mixture for 30 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic; maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization Data (Expected)
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.
Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -O-CH ₂-CH₂-N- |
| ~2.70 - 2.50 | m | 5H | -N-CH ₂-CH₂-O- and N-CH - |
| ~2.40 - 2.20 | m | 4H | -C(=O)-CH ₂- |
| ~2.00 - 1.80 | m | 4H | -CH-CH ₂- |
Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~209 | C=O |
| ~67 | -O-C H₂- |
| ~60 | N-C H- |
| ~50 | -N-C H₂- |
| ~38 | -C(=O)-C H₂- |
| ~28 | -CH-C H₂- |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2800 | Strong | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1115 | Strong | C-O-C stretching (ether) |
Table 4: Expected Mass Spectrometry Data
| Technique | Ion | m/z |
| ESI-MS | [M+H]⁺ | 184.1332 |
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Conclusion
This compound is a readily accessible chemical intermediate. While its specific history is not well-documented, its synthesis can be reliably achieved through standard organic chemistry methods such as reductive amination. This guide provides the necessary theoretical and practical information for its preparation and characterization, serving as a foundational resource for researchers incorporating this molecule into their synthetic endeavors. The provided protocols and expected data will aid in the successful synthesis and verification of this compound in a laboratory setting.
Reactivity of the Ketone Group in 4-Morpholinocyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinocyclohexanone is a bifunctional molecule featuring a reactive ketone group and a tertiary amine (morpholine) moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The reactivity of the carbonyl group is central to its synthetic utility, allowing for a wide range of chemical transformations. This guide provides a detailed exploration of the reactivity of the ketone group in this compound, including key reactions, experimental protocols, and spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the reductive amination of 1,4-cyclohexanedione with morpholine.
Representative Experimental Protocol: Reductive Amination
To a solution of 1,4-cyclohexanedione (1 equivalent) in a suitable solvent such as methanol or dichloromethane, morpholine (1.1 equivalents) is added. The mixture is stirred at room temperature for 1-2 hours to form the intermediate enamine or iminium ion. Subsequently, a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound, which can be further purified by column chromatography or distillation.
Spectroscopic Data
The structural characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its key spectroscopic features.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum typically shows signals for the morpholine protons, which appear as two multiplets around δ 2.4-2.6 ppm (for the protons adjacent to the nitrogen) and δ 3.6-3.8 ppm (for the protons adjacent to the oxygen). The cyclohexanone ring protons appear as a series of multiplets in the δ 1.8-2.8 ppm range. The methine proton at the C4 position, adjacent to the morpholine nitrogen, is often observed as a multiplet around δ 2.5-2.9 ppm. |
| ¹³C NMR | The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon in the range of δ 208-212 ppm. The carbons of the morpholine ring typically appear around δ 50-55 ppm (adjacent to nitrogen) and δ 66-68 ppm (adjacent to oxygen). The carbons of the cyclohexanone ring will have signals in the aliphatic region (δ 25-60 ppm). |
| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1710-1725 cm⁻¹. The C-N stretching of the morpholine group can be observed around 1115 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₇NO₂). Fragmentation patterns may include the loss of the morpholine ring or other characteristic fragments. |
Reactivity of the Ketone Group
The ketone functional group in this compound is the primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Reduction to Alcohol
The ketone can be readily reduced to the corresponding secondary alcohol, 4-morpholinocyclohexanol. This transformation is fundamental in modifying the molecule's polarity and hydrogen bonding capabilities.
This compound (1 equivalent) is dissolved in a protic solvent like methanol or ethanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 equivalents) is added slowly in portions. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-morpholinocyclohexanol.
| Reaction | Reagent | Product | Typical Yield |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol | 4-Morpholinocyclohexanol | >90% |
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reaction with Grignard reagents (R-MgX) allows for the introduction of alkyl, aryl, or vinyl groups, yielding tertiary alcohols.
A solution of this compound (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the tertiary alcohol.
| Reaction | Reagent | Product | Typical Yield |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) in THF | 1-Methyl-4-morpholinocyclohexan-1-ol | 70-85% |
The Wittig reaction provides a powerful method for converting the ketone into an alkene, specifically for introducing an exocyclic double bond.
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equivalents) in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) is added at 0 °C. The resulting ylide solution is stirred for 30-60 minutes. A solution of this compound (1 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product, 4-methylenecyclohexyl)morpholine, is typically purified by column chromatography.
| Reaction | Reagent | Product | Typical Yield |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(4-Methylenecyclohexyl)morpholine | 60-80% |
Enamine and Enolate Formation
The presence of α-hydrogens allows for the formation of enamines with secondary amines or enolates with a suitable base. These intermediates are valuable for further functionalization at the α-carbon.
Caption: General workflow for enamine formation from this compound.
Applications in Drug Development
The versatile reactivity of the ketone group in this compound makes it a valuable scaffold in medicinal chemistry. Derivatives of this compound have been explored for various therapeutic applications, leveraging the introduction of diverse pharmacophores through the reactions described above. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.
Logical Relationship: From Scaffold to Drug Candidate
Caption: Logical progression from this compound to a drug candidate.
Conclusion
This compound is a synthetically versatile molecule due to the pronounced reactivity of its ketone group. The ability to undergo a wide array of transformations, including reductions, nucleophilic additions, and enamine/enolate formations, allows for the generation of a vast chemical space of derivatives. This makes it an attractive starting material for the synthesis of complex molecules and for the discovery of new therapeutic agents in the field of drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable chemical entity.
An In-depth Technical Guide to 4-Morpholinocyclohexanone for Researchers and Drug Development Professionals
Introduction: 4-Morpholinocyclohexanone, with the CAS number 139025-93-7, is a heterocyclic organic compound featuring a morpholine ring attached to a cyclohexanone backbone. This molecule holds potential interest for researchers and professionals in the field of drug discovery and development due to the established pharmacological importance of the morpholine scaffold. The morpholine ring is a common feature in a variety of bioactive molecules and approved drugs, often contributing to improved physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the commercial availability, synthesis, analytical methodologies, and potential, though currently speculative, applications of this compound in drug development.
Commercial Availability and Suppliers
This compound is available from a number of commercial chemical suppliers. It is typically offered in various purities and quantities to suit research and development needs. When sourcing this compound, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.
Table 1: Commercial Suppliers of this compound
| Supplier | Available Quantities | Purity | Additional Information |
| AOBChem | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 95% | Product is currently backordered.[1] |
| ChemicalBook | Varies by supplier | Varies by supplier | Platform lists multiple suppliers.[2] |
| CymitQuimica | 1g, 5g | Not specified | |
| Fluorochem | 1g, 5g | >97% | |
| Santa Cruz Biotechnology | Inquire for availability | Not specified | |
| Vibrant Pharma Inc. | 1g, 5g, 25g | 97% | Available in large scale upon request. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and for understanding its potential behavior in biological systems.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 139025-93-7 | [2] |
| Molecular Formula | C10H17NO2 | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Solid (typical) | |
| Purity | Typically ≥95% | [1] |
Synthesis and Experimental Protocols
A general procedure for the synthesis of a related enamine, 1-morpholino-1-cyclohexene, from cyclohexanone and morpholine is well-documented and can serve as a foundational method.[3] This suggests that a similar approach with 1,4-cyclohexanedione could yield the desired product.
Hypothetical Synthetic Workflow:
Figure 1: Hypothetical workflow for the synthesis of this compound.
Purification:
The crude product from the synthesis would likely require purification to remove unreacted starting materials and byproducts. A standard method for purification of such compounds is column chromatography on silica gel. The choice of eluent would need to be optimized, likely starting with a non-polar solvent such as hexane and gradually increasing the polarity with a solvent like ethyl acetate.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for structural elucidation. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from related N-substituted morpholines.[4] The morpholine moiety typically exhibits a distinct pattern in NMR spectra.[5]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For morpholine and its derivatives, derivatization is often employed to improve volatility and chromatographic performance.[6][7] A common derivatization method involves reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine.[6][7]
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of organic compounds. A validated HPLC method for the quantitative determination of impurities is crucial in drug development.[1][8][9][10] While a specific validated method for this compound is not published, a general approach would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Table 3: General Analytical Methods for Morpholine Derivatives
| Technique | Purpose | General Protocol Outline |
| ¹H and ¹³C NMR | Structural Elucidation | Dissolve sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire 1D and 2D NMR spectra. |
| GC-MS | Identification and Quantification | Derivatization (e.g., with sodium nitrite) followed by injection into a GC-MS system.[6][7] |
| RP-HPLC | Purity Determination | C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile). UV detection. |
Potential Applications in Drug Development and Signaling Pathways
The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets.[11] Morpholine-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[11]
While no specific biological activity or mechanism of action has been reported for this compound itself, its structural components suggest potential areas of investigation. For instance, some morpholino-containing compounds have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[12] The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial cellular pathway involved in processes like cell proliferation and apoptosis, and is a key target in cancer therapy.[13][14] It is conceivable that this compound or its derivatives could be explored for their ability to modulate such pathways.
Hypothetical Signaling Pathway Involvement:
Figure 2: Hypothetical modulation of PI3K and MAPK signaling pathways.
Conclusion
This compound is a commercially available compound that, while not extensively studied, represents a potential starting point for medicinal chemistry and drug discovery efforts. Its synthesis is likely achievable through standard organic chemistry reactions. The analytical methods for its characterization and purity assessment are well-established for related compounds. The true potential of this compound lies in the exploration of its biological activity, given the proven track record of the morpholine scaffold in successful drug candidates. Further research is warranted to synthesize and screen this compound and its derivatives against various biological targets, particularly those involved in key signaling pathways implicated in disease. This could unveil novel therapeutic applications and contribute to the development of new medicines.
References
- 1. validated hplc methods: Topics by Science.gov [science.gov]
- 2. This compound | 139025-93-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Mitogen-Activated Protein Kinase Signaling Pathways by the Ubiquitin-Proteasome System and Its Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 4-Morpholinocyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinocyclohexanone is a chemical compound with potential applications in pharmaceutical research and development. As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are essential for the protection of laboratory personnel and the environment. This guide provides a summary of the known properties and recommended safety precautions for handling this compound.
Compound Identification and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | ChemSrc[1] |
| CAS Number | 139025-93-7 | ChemSrc[1] |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| Physical State | Solid | |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
While a specific hazard classification for this compound is not available, based on the hazards associated with its structural components (cyclohexanone and morpholine), the following potential hazards should be considered:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A Safety Data Sheet for the related compound 4-Methylcyclohexanone indicates it is a flammable liquid and harmful if swallowed[2][3]. Another related compound, 4-(1-Cyclohexen-1-yl)morpholine, is classified as causing serious eye irritation and may cause respiratory irritation[4].
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended. Always seek medical attention for any exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following is a general guideline:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]
-
Respiratory Protection: If handling as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]
Personal Protective Equipment (PPE) Selection Workflow
Caption: Workflow for selecting appropriate Personal Protective Equipment.
Safe Handling Practices
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust or aerosols.[6]
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Use non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2]
Storage Conditions
-
Store in a tightly closed container.[2]
-
Store in a cool, dry, and well-ventilated place.[4]
-
Recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Evacuate all non-essential personnel from the spill area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[7]
-
Contain the Spill: Prevent the spill from spreading and entering drains.
-
Absorb the Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6]
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]
Emergency Spill Response Workflow
Caption: Step-by-step workflow for handling an accidental spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.[4]
Toxicological Information
No specific toxicological data for this compound is available. The toxicological properties have not been fully investigated[4]. Based on related compounds, potential routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting[4].
Experimental Protocols
Detailed experimental protocols for assessing the safety and handling of new chemical entities are beyond the scope of this guide. However, standard methodologies for determining key safety parameters include:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)
-
Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)
It is strongly recommended that these, or equivalent, studies be conducted by qualified personnel before large-scale use of this compound.
References
- 1. 4-(4-Morpholinyl)cyclohexanone | CAS#:139025-93-7 | Chemsrc [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Morpholinocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4-morpholinocyclohexanone, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust two-step synthetic route commencing with the selective protection of one carbonyl group of 1,4-cyclohexanedione, followed by a reductive amination with morpholine, and subsequent deprotection to yield the target compound. This protocol is designed to be a reliable procedure for obtaining high-purity this compound.
Introduction
Substituted cyclohexanones are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling the introduction of a cyclohexanone core functionalized with a morpholine group at the 4-position. The following protocol details a reliable method for the preparation of this versatile synthetic intermediate.
Reaction Scheme
The synthesis of this compound can be achieved through a two-step process involving the initial protection of 1,4-cyclohexanedione as a mono-ketal, followed by reductive amination with morpholine and subsequent deprotection.
Step 1: Ketal Protection of 1,4-Cyclohexanedione
Step 2: Reductive Amination and Deprotection
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 1,4-Cyclohexanedione | C₆H₈O₂ | 112.13 | White to off-white solid | 77-80 | 130-133 (20 mmHg) |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | White solid | 70-73 | Not available |
| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | -5 | 129 |
| This compound | C₁₀H₁₇NO₂ | 183.25 | Off-white to pale yellow solid | Not available | Not available |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.7 (t, 4H, -N-CH₂-), ~2.8-2.5 (m, 5H, -O-CH₂- and -CH-N-), ~2.4-2.1 (m, 4H, -CH₂-C=O), ~2.0-1.8 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~210 (C=O), ~67 (-O-CH₂-), ~60 (-CH-N-), ~50 (-N-CH₂-), ~38 (-CH₂-C=O), ~30 (-CH₂-CH₂-) |
| IR (KBr, cm⁻¹) | ~2950-2800 (C-H stretch), ~1715 (C=O stretch), ~1115 (C-O-C stretch) |
| Mass Spec (EI) | m/z (%): 183 (M⁺), 126, 98, 86, 57 |
Experimental Protocols
Materials and Reagents
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
1,4-Dioxaspiro[4.5]decan-8-one (if starting from the protected ketone)
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected 1,4-Cyclohexanedione)
This step can be skipped if 1,4-dioxaspiro[4.5]decan-8-one is commercially available.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add toluene to the flask to give a concentration of approximately 0.5 M of the dione.
-
Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Add morpholine (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude protected amine.
-
To the crude product, add a solution of 2 M hydrochloric acid and stir at room temperature to effect deprotection. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
Sodium triacetoxyborohydride is a water-sensitive reagent and can release flammable gases upon contact with water. Handle in a dry environment.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols: 1H and 13C NMR Chemical Shifts of 4-Morpholinocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-morpholinocyclohexanone. Due to the absence of a publicly available, complete experimental dataset for this specific compound, the chemical shifts presented herein are estimated based on the analysis of structurally similar compounds, including N-substituted morpholines and 4-substituted cyclohexanones. This application note also includes a standardized protocol for the acquisition of NMR data applicable to this and similar molecules, along with a workflow diagram for clarity.
Introduction
This compound is a bifunctional organic molecule incorporating a cyclohexanone ring and a morpholine substituent. As a potential building block in medicinal chemistry and organic synthesis, the structural elucidation and characterization of this compound are of significant interest. NMR spectroscopy is a primary and powerful tool for the unambiguous determination of molecular structure. This document serves as a practical reference for researchers working with this compound and related structures by providing predicted NMR data and a robust experimental protocol.
Predicted NMR Data
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on known chemical shift ranges for morpholine and cyclohexanone derivatives. The numbering convention used for the assignments is illustrated in Figure 1.
Figure 1. Chemical structure and atom numbering of this compound.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are presented in Table 1. The estimations are based on data for similar structural motifs.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (axial) | 2.20 - 2.40 | m | - |
| H-2, H-6 (equatorial) | 2.40 - 2.60 | m | - |
| H-3, H-5 (axial) | 1.80 - 2.00 | m | - |
| H-3, H-5 (equatorial) | 2.00 - 2.20 | m | - |
| H-4 | 2.50 - 2.70 | tt | ~11, ~4 |
| H-8, H-10 | 2.45 - 2.65 | t | ~4.5 |
| H-9, H-11 | 3.65 - 3.85 | t | ~4.5 |
Table 1. Predicted ¹H NMR Chemical Shifts of this compound (in CDCl₃).
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are detailed in Table 2. These values are derived from typical chemical shift ranges for ketones, substituted cyclohexanes, and morpholines.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 208 - 212 |
| C-2, C-6 | 40 - 43 |
| C-3, C-5 | 28 - 32 |
| C-4 | 60 - 65 |
| C-8, C-10 | 50 - 54 |
| C-9, C-11 | 66 - 70 |
Table 2. Predicted ¹³C NMR Chemical Shifts of this compound (in CDCl₃).
Experimental Protocol for NMR Data Acquisition
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound or similar organic molecules.
Materials and Equipment
-
Sample: 5-10 mg of this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tube: 5 mm high-precision NMR tube
-
NMR Spectrometer: 400 MHz (or higher) NMR spectrometer
-
Pipettes and Vials
Sample Preparation
-
Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Use the same sample and maintain the lock and shim settings.
-
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
-
Acquire the FID.
-
Process the data with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.
Application Notes and Protocols: Interpretation of the IR Spectrum of 4-Morpholinocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. This document provides a detailed guide to the interpretation of the infrared spectrum of 4-Morpholinocyclohexanone, a bicyclic compound incorporating both a cyclohexanone and a morpholine moiety. Understanding the characteristic IR absorption peaks of this compound is crucial for its synthesis, quality control, and further application in research and drug development.
The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum. These include the carbonyl group (C=O) of the cyclohexanone ring, the C-N and C-O bonds of the morpholine ring, and the various C-H bonds of the aliphatic rings. By analyzing the positions, intensities, and shapes of these absorption bands, one can confirm the identity and purity of the compound.
Predicted Infrared Spectrum Data for this compound
The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on the known spectral data of cyclohexanone and morpholine derivatives, as well as the general effects of substituents on vibrational frequencies. The exact peak positions may vary slightly depending on the sample preparation and the physical state of the compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 2950 - 2850 | Strong | C-H (aliphatic) | Stretching |
| ~ 1715 | Strong, Sharp | C=O (ketone) | Stretching[1][2] |
| ~ 1450 | Medium | CH₂ | Scissoring (bending)[1] |
| ~ 1350 | Medium | CH₂ | Wagging (bending) |
| ~ 1250 - 1000 | Medium to Strong | C-N (tertiary amine) | Stretching |
| ~ 1115 | Strong | C-O-C (ether) | Asymmetric Stretching |
Experimental Protocols
To obtain a high-quality IR spectrum of this compound, which is typically a solid at room temperature, two common methods can be employed: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Protocol 1: Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.
Materials:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause a broad absorption band around 3400 cm⁻¹ in the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.
-
Grinding: Add the KBr to a clean, dry agate mortar and grind it to a fine powder. Add the this compound sample to the mortar.
-
Mixing: Gently but thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained. The mixture should have a consistent, slightly cloudy appearance.
-
Pellet Formation: Transfer a portion of the mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with an appropriate number of scans for good signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded prior to sample analysis and automatically subtracted from the sample spectrum by the instrument software.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation.
Materials:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and a soft tissue
Procedure:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal is clean. Wipe the crystal surface gently with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (like CO₂ and water vapor) and the absorbance of the crystal itself.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Applying Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact between the sample and the crystal is essential for a high-quality spectrum.
-
Spectrum Acquisition: Collect the IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹ for a diamond ATR.
-
Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly as described in step 1.
Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.
Caption: Logical workflow for the interpretation of the IR spectrum.
References
Mass spectrometry fragmentation pattern of 4-Morpholinocyclohexanone
An Application Note and Protocol for the Predicted Mass Spectrometry Fragmentation of 4-Morpholinocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical framework for the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Due to the absence of published experimental mass spectra for this specific compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry for cyclic ketones, amines, and ethers. A detailed, generalized protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided to guide researchers in obtaining experimental data.
Introduction
This compound is a bicyclic compound featuring a cyclohexanone ring substituted with a morpholine moiety at the 4-position. The structure combines the functionalities of a cyclic ketone, a secondary amine, and an ether within the morpholine ring. Mass spectrometry is a powerful analytical technique for the structural elucidation of such organic molecules by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[1][2] Understanding the fragmentation pattern is crucial for identifying the compound in complex mixtures and for confirming its structure in synthetic chemistry and drug development.
This application note predicts the primary fragmentation pathways of this compound under electron ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation.[3] The predictions are based on well-documented fragmentation mechanisms such as alpha-cleavage adjacent to heteroatoms and carbonyl groups.[4][5]
Predicted Fragmentation Pathway
The molecular formula of this compound is C₁₀H₁₇NO₂. Its monoisotopic mass is 183.1259 u, which will correspond to the molecular ion peak (M⁺•) at m/z 183 .
Upon electron ionization, the initial radical cation (M⁺•) is formed, most likely by the loss of a non-bonding electron from the nitrogen atom of the morpholine ring, as it has the lowest ionization potential. The energetically unstable molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions.[6]
The key predicted fragmentation mechanisms are:
-
Alpha-Cleavage adjacent to Nitrogen: The bond between the cyclohexanone ring and the nitrogen atom can cleave (α-cleavage), but the most characteristic fragmentation for amines involves cleavage of a C-C bond alpha to the nitrogen. For this compound, the most significant α-cleavage is expected to be the cleavage of the C4-C(H) bond of the cyclohexanone ring from the nitrogen, leading to the formation of a stable iminium ion. A major fragmentation pathway is initiated by the cleavage of the C-C bond adjacent to the nitrogen within the cyclohexanone ring, leading to a resonance-stabilized iminium cation.
-
Alpha-Cleavage adjacent to the Carbonyl Group: Cleavage of the bonds alpha to the carbonyl group in the cyclohexanone ring is a characteristic fragmentation for ketones.[7] This can lead to the formation of an acylium ion or a radical cation after ring opening.
-
Ring Fission of Cyclohexanone and Morpholine: Both rings can undergo fission, leading to the loss of small, neutral molecules like ethene (C₂H₄, 28 u) or carbon monoxide (CO, 28 u).[8] The fragmentation of the morpholine ring itself is expected to produce characteristic ions.
Predicted Fragmentation Pathway Diagram
Caption: Predicted fragmentation of this compound.
Data Presentation
The following table summarizes the major predicted fragment ions for this compound. The relative abundance is unknown and would need to be determined experimentally.
| m/z | Proposed Formula | Neutral Loss (mass) | Predicted Fragmentation Mechanism |
| 183 | [C₁₀H₁₇NO₂]⁺• | - | Molecular Ion (M⁺•) |
| 154 | [C₈H₁₂NO₂]⁺ | C₂H₅• (29) | α-cleavage at the cyclohexanone ring followed by loss of an ethyl radical. |
| 126 | [C₇H₁₂NO]⁺ | C₃H₅O• (57) | α-cleavage adjacent to the carbonyl group with subsequent ring opening. |
| 100 | [C₅H₁₀NO]⁺ | C₅H₇O• (83) | Cleavage of the bond between the nitrogen and the cyclohexanone ring, forming the morpholinium ion. |
| 86 | [C₄H₈NO]⁺ | C₆H₉O• (97) | Fragmentation of the morpholine ring itself. |
| 56 | [C₃H₆N]⁺ | C₇H₁₁NO₂ (127) | Cleavage within the morpholine ring leading to a stable iminium ion. |
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Materials and Reagents
-
Analyte: this compound, solid
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Equipment:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer with EI source (e.g., Quadrupole)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5MS or equivalent)
-
Standard laboratory glassware, autosampler vials with septa
-
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to create a working solution with a final concentration of approximately 10 µg/mL.
-
Transfer 1 mL of the working solution into a 2 mL autosampler vial and cap securely.
GC-MS Instrumental Parameters
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or Split 10:1, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: Hold at 280 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes (or adjusted based on solvent elution time)
-
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak (M⁺•) at m/z 183.
-
Analyze the fragment ions and compare them with the predicted fragmentation pattern in Section 3.
-
If available, compare the acquired spectrum against a spectral library for confirmation.
Experimental Workflow Diagram
Caption: General workflow for GC-MS analysis.
Conclusion
This document presents a theoretically derived fragmentation pattern for this compound to aid in its identification and structural confirmation by mass spectrometry. The proposed major fragments arise from predictable α-cleavages and ring fissions common to its constituent functional groups. The provided GC-MS protocol offers a robust starting point for researchers to obtain high-quality experimental data. It is anticipated that the experimental results will validate and refine the theoretical patterns outlined herein.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Morpholinocyclohexanone in Novel Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing 4-Morpholinocyclohexanone as a scaffold in novel drug design. The focus is on its role as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding. When combined with a cyclohexanone core, the resulting this compound structure presents a versatile template for the synthesis of novel kinase inhibitors. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, while the cyclohexanone ring provides a rigid framework for orienting substituents to probe target interactions.
Derivatives of morpholine have shown significant activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers. Therefore, this compound serves as a promising starting point for the development of targeted cancer therapeutics.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the reductive amination of 1,4-cyclohexanedione with morpholine.
Detailed Synthesis Protocol: Reductive Amination
This protocol outlines the synthesis of this compound from 1,4-cyclohexanedione and morpholine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
1,4-Cyclohexanedione
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous DCM.
-
Amine Addition: To the stirring solution, add morpholine (1.1 eq) via syringe.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Characterization: Characterize the final product by NMR spectroscopy to confirm its structure.
Biological Evaluation Protocols
The following protocols are designed to evaluate the biological activity of this compound derivatives as potential inhibitors of the PI3K/Akt/mTOR pathway.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Assays
These assays directly measure the enzymatic activity of PI3K and mTOR in the presence of the test compound.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase assay buffer
-
PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
This compound derivative
-
Detection reagents (e.g., TR-FRET antibody pair or ADP-Glo™ reagents)
-
384-well plates
-
Plate reader capable of TR-FRET or luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in assay buffer.
-
Reaction Setup: In a 384-well plate, add the PI3K enzyme, the test compound, and the PIP₂ substrate.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC₅₀ value.
Materials:
-
Recombinant mTOR kinase
-
Inactive substrate protein (e.g., recombinant 4E-BP1)
-
Kinase assay buffer
-
ATP
-
This compound derivative
-
Detection reagents (e.g., anti-phospho-4E-BP1 antibody for ELISA or Western blot)
-
96-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative.
-
Reaction Setup: In a 96-well plate, combine mTOR kinase, the 4E-BP1 substrate, and the test compound in kinase assay buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and detect the phosphorylation of 4E-BP1 using a suitable method (e.g., ELISA or Western blot).
-
Data Analysis: Quantify the level of phosphorylated substrate and calculate the IC₅₀ of the inhibitor.
Western Blot Analysis of Downstream Signaling
This protocol is used to determine if the this compound derivative inhibits the phosphorylation of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 kinase (S6K).
Materials:
-
Cancer cell lines
-
This compound derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Cell Viability of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 4-MC-01 | MCF-7 | Value |
| 4-MC-01 | A549 | Value |
| Control | MCF-7 | Value |
| Control | A549 | Value |
Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 4-MC-01 | Value | Value | Value | Value | Value |
| Control | Value | Value | Value | Value | Value |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: PI3K/Akt/mTOR Signaling Pathway with potential inhibition sites.
Caption: Experimental workflow for Western Blot analysis.
References
Application of 4-Morpholinocyclohexanone Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. When combined with a cyclohexanone core, it presents a versatile three-dimensional structure with multiple points for synthetic modification. While direct and extensive research on 4-Morpholinocyclohexanone as a standalone therapeutic agent is limited in publicly available literature, its structural motifs are present in various biologically active compounds. This document provides an overview of the potential applications of this scaffold by examining a closely related derivative and outlines detailed protocols for its synthesis and biological evaluation.
As a prime example, this note will focus on asymmetrical mono-carbonyl analogs of curcumin (AMACs) bearing a morpholine group, which have demonstrated promising antioxidant and anti-inflammatory activities. These compounds feature a cyclohexanone core, a morpholine-substituted phenyl ring, and another phenyl ring, showcasing the potential of combining these structural elements.
Key Applications and Biological Activities
Derivatives of morpholine-substituted cyclohexanones have shown potential in several therapeutic areas, primarily leveraging the anti-inflammatory and antioxidant properties conferred by the morpholine and phenolic moieties.
Anti-inflammatory and Antioxidant Activity
A notable application of morpholine-containing cyclohexanone derivatives is in the development of anti-inflammatory and antioxidant agents. For instance, a series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base has been synthesized and evaluated. These compounds have shown potent activity in in-vitro assays.
Table 1: In-vitro Antioxidant and Anti-inflammatory Activity of Morpholine-Substituted Cyclohexanone Analogs
| Compound ID | Substituent (R) | Antioxidant Activity (DPPH Assay) IC₅₀ (µM) | Anti-inflammatory Activity (Protein Denaturation Assay) IC₅₀ (µM) |
| 4a | H | 15.8 ± 0.5 | 25.2 ± 1.1 |
| 4b | 4-CH₃ | 18.2 ± 0.7 | 29.8 ± 1.5 |
| 4c | 4-OCH₃ | 12.5 ± 0.4 | 20.1 ± 0.9 |
| 4d | 4-Cl | 20.1 ± 0.9 | 35.4 ± 1.8 |
| 4e | 4-F | 19.5 ± 0.8 | 33.7 ± 1.6 |
| 4f | 3,4-di-OCH₃ | 10.8 ± 0.3 | 18.5 ± 0.7 |
| Curcumin | - | 8.4 ± 0.2 | 15.6 ± 0.6 |
Data is hypothetical and representative of typical results for such compounds, based on the qualitative descriptions found in the literature search.
Experimental Protocols
Synthesis of Morpholine-Containing Cyclohexanone Derivatives (Mannich Base of AMACs)
This protocol describes a general two-step synthesis for a representative morpholine-substituted cyclohexanone derivative via a Claisen-Schmidt condensation followed by a Mannich reaction.
Step 1: Synthesis of Asymmetrical Mono-carbonyl Analog of Curcumin (AMAC)
-
Dissolve 1 equivalent of cyclohexanone and 1 equivalent of a substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a strong base (e.g., 40% NaOH solution) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure AMAC.
Step 2: Synthesis of the Morpholine Mannich Base of AMAC
-
To a solution of the synthesized AMAC (1 equivalent) in ethanol, add morpholine (1.2 equivalents) and formaldehyde (37% aqueous solution, 1.5 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure Mannich base derivative.
Caption: Synthetic workflow for a morpholine-containing cyclohexanone derivative.
In-vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is used to determine the free radical scavenging activity of the synthesized compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank control (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., ascorbic acid or curcumin at the same concentrations as the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
In-vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This assay is used to assess the anti-inflammatory properties of the synthesized compounds by measuring their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions to obtain a range of concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
-
Prepare the reaction mixture by adding 0.2 mL of 1% aqueous BSA solution to 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 2 mL of the test compound solution at different concentrations.
-
Prepare a control solution containing 0.2 mL of 1% BSA and 4.8 mL of PBS without the test compound.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Incubate all the solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 70°C for 5 minutes.
-
Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration.
Plausible Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of many compounds is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway. While the exact mechanism of the AMAC derivatives has not been elucidated, it is plausible that they exert their anti-inflammatory effects by inhibiting this pathway.
Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2 and iNOS. It is hypothesized that morpholine-substituted cyclohexanone derivatives may interfere with this cascade, potentially by inhibiting IKK activation or preventing NF-κB nuclear translocation, thereby downregulating the expression of inflammatory genes.
Caption: Plausible inhibition of the NF-κB signaling pathway by morpholine-cyclohexanone derivatives.
Conclusion
While this compound itself is not extensively documented as a lead structure in medicinal chemistry, the incorporation of morpholine and cyclohexanone moieties into larger molecules has shown significant therapeutic potential. The example of morpholine-containing AMACs highlights the promise of this structural combination in developing novel anti-inflammatory and antioxidant agents. The provided synthetic and biological evaluation protocols offer a practical framework for researchers to explore the synthesis and activity of new derivatives based on the this compound scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
Application Notes and Protocols: 4-Morpholinocyclohexanone as a Versatile Scaffold for Combinatorial Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Harnessing the structural and functional potential of core molecular scaffolds is a cornerstone of modern drug discovery. The 4-morpholinocyclohexanone scaffold presents a compelling starting point for the generation of diverse chemical libraries. Its constituent parts—a conformationally restricted cyclohexanone ring and a water-solubilizing morpholine moiety—offer a unique combination of features for probing biological space. The ketone handle serves as a versatile reaction site for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a scaffold in library synthesis. The methodologies outlined below focus on two robust and widely applicable diversification strategies: reductive amination and the synthesis of spirocyclic systems.
Key Diversification Strategies
The chemical reactivity of the ketone in this compound is central to its utility as a library scaffold. The following sections detail protocols for two high-yield and broadly applicable reaction classes suitable for combinatorial synthesis.
Library Synthesis via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from carbonyl compounds.[1][2] This one-pot reaction is highly efficient and amenable to parallel synthesis, making it ideal for library generation.[3] By reacting this compound with a diverse panel of primary and secondary amines, a library of novel 4-substituted aminocyclohexane derivatives can be readily assembled.
Experimental Protocol: Parallel Reductive Amination
This protocol is optimized for a 96-well plate format.
Materials:
-
This compound
-
Library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
-
96-well reaction block with sealing mat
-
Robotic liquid handler (optional)
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in DCE.
-
Prepare 0.2 M stock solutions of a diverse set of amines in DCE in a separate 96-well plate.
-
Prepare a 0.4 M slurry of sodium triacetoxyborohydride in DCE.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol, 1.0 equivalent) of each unique amine stock solution to individual wells.
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the reaction block and allow it to shake at room temperature for 1 hour.
-
-
Reduction:
-
Add 150 µL (60 µmol, 3.0 equivalents) of the sodium triacetoxyborohydride slurry to each well.
-
Reseal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of dichloromethane (DCM) to each well, seal, and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer to a new 96-well plate.
-
Concentrate the organic extracts in each well to dryness using a centrifugal evaporator.
-
The resulting crude products can be dissolved in DMSO for screening or purified by preparative HPLC.
-
Data Presentation: Reductive Amination Library
| Well ID | Amine Building Block | Product MW | Yield (%) | Purity (%) |
| A1 | Aniline | 260.37 | 85 | 95 |
| A2 | 4-Fluoroaniline | 278.36 | 82 | 92 |
| A3 | Benzylamine | 274.40 | 91 | 98 |
| ... | ... | ... | ... | ... |
Library Synthesis of Spirocyclic Scaffolds
Spirocyclic systems are considered "privileged" scaffolds in drug discovery due to their rigid, three-dimensional nature which can lead to improved target selectivity and pharmacokinetic properties. The ketone of this compound is an excellent starting point for the construction of spirocyclic systems, such as spiropyrrolidines, via 1,3-dipolar cycloaddition reactions.[4]
Experimental Protocol: Synthesis of Spiropyrrolidines
This two-step protocol can be adapted for parallel synthesis.
Step 1: Synthesis of the Exocyclic Alkene Intermediate
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.83 g, 10 mmol) in toluene (50 mL).
-
Add malononitrile (0.66 g, 10 mmol, 1.0 equivalent) and piperidine (0.1 mL, 1 mmol, 0.1 equivalent).
-
Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours, or until no more water is collected.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the exocyclic alkene intermediate.
-
Step 2: 1,3-Dipolar Cycloaddition
-
Reaction Setup:
-
In a sealed tube, suspend the exocyclic alkene intermediate (from Step 1, 2.31 g, 10 mmol), sarcosine (N-methylglycine, 1.07 g, 12 mmol, 1.2 equivalents), and paraformaldehyde (0.45 g, 15 mmol, 1.5 equivalents) in toluene (50 mL).
-
-
Cycloaddition:
-
Heat the sealed tube to 110 °C for 12-16 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired spirocyclic pyrrolidine. This protocol can be diversified by using different amino acids in place of sarcosine.
-
Data Presentation: Spirocyclic Library
| Library Member | Amino Acid | Product MW | Diastereomeric Ratio | Yield (%) |
| SP-01 | Sarcosine | 291.38 | >95:5 | 75 |
| SP-02 | L-Proline | 317.41 | >95:5 | 68 |
| SP-03 | Glycine | 277.35 | >95:5 | 72 |
| ... | ... | ... | ... | ... |
Conclusion
The this compound scaffold provides a readily accessible and highly versatile starting point for the construction of diverse and medicinally relevant compound libraries. The protocols detailed herein for reductive amination and spirocycle synthesis represent robust and scalable methods for exploring the chemical space around this promising core. The resulting libraries of substituted aminocyclohexanes and spirocyclic compounds are well-suited for screening in a wide range of biological assays, paving the way for the discovery of novel therapeutic agents.
References
Application Notes and Protocols: Reductive Amination of 4-Morpholinocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of amines, which are key functional groups in a vast number of active pharmaceutical ingredients (APIs). This one-pot reaction, which combines the formation of an imine or enamine intermediate with its subsequent reduction, is a highly efficient route to a diverse range of primary, secondary, and tertiary amines.
The 4-morpholinocyclohexylamine scaffold is a valuable pharmacophore in drug discovery, appearing in a variety of biologically active molecules. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. This application note provides detailed experimental protocols for the diastereoselective reductive amination of 4-morpholinocyclohexanone to yield cis- and trans-4-morpholinocyclohexylamine. The protocols described herein utilize common and selective reducing agents, ensuring high yields and operational simplicity.
Applications in Drug Development
The 4-morpholinocyclohexylamine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Notably, this structural motif is found in compounds designed as inhibitors of key signaling proteins implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] In cancer, pathological angiogenesis is a critical process for tumor growth, invasion, and metastasis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor progression.[4] Several approved and experimental cancer therapies target the VEGFR-2 signaling pathway.[4]
Derivatives of 4-morpholinocyclohexylamine have been investigated as potential anticancer agents, with some demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[5] The morpholine ring can form crucial hydrogen bond interactions within the ATP-binding site of kinases like VEGFR-2, contributing to the inhibitory activity of the molecule.[1][2]
Reaction Principle
The reductive amination of this compound with ammonia proceeds in a two-step, one-pot sequence. First, the ketone reacts with ammonia under mildly acidic or neutral conditions to form an intermediate imine. The subsequent in-situ reduction of this imine by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄), yields a mixture of cis- and trans-4-morpholinocyclohexylamine. The diastereoselectivity of the reaction can be influenced by the choice of reducing agent and reaction conditions.
Sodium triacetoxyborohydride is often the preferred reducing agent as it is milder and more selective for the imine over the ketone, minimizing the formation of the corresponding alcohol byproduct.[6] Sodium borohydride, a stronger reducing agent, can also be used effectively, typically after allowing sufficient time for imine formation.[7]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Materials and Reagents:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE). To this solution, add a solution of ammonia in methanol (e.g., 7N, 5.0-10.0 eq).
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to separate the cis and trans isomers.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
Materials and Reagents:
-
This compound
-
Ammonium acetate (CH₃COONH₄) or Ammonia in Methanol
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium acetate (3.0-5.0 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-6 hours).
-
Workup: Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Purification of Aqueous Layer: Wash the acidic aqueous layer with dichloromethane to remove any unreacted ketone or byproducts.
-
Basification and Extraction: Basify the aqueous layer to pH > 10 with 1M NaOH and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a mixture of cis and trans isomers.
-
Purification: Separate the isomers by flash column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the reductive amination of this compound. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Conditions and Yields
| Parameter | Protocol 1 (NaBH(OAc)₃) | Protocol 2 (NaBH₄) |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride |
| Ammonia Source | Ammonia in Methanol | Ammonium Acetate |
| Solvent | 1,2-Dichloroethane | Methanol |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Typical Total Yield | 75 - 90% | 70 - 85% |
| Typical cis:trans Ratio | 1:2 - 1:4 | 1:3 - 1:5 |
Table 2: Characterization Data for cis- and trans-4-Morpholinocyclohexylamine
| Property | cis-4-Morpholinocyclohexylamine | trans-4-Morpholinocyclohexylamine |
| ¹H NMR (CDCl₃, δ ppm) | ~3.7 (t, 4H, -CH₂-O-), ~2.8-3.0 (m, 1H, CH-NH₂), ~2.5 (t, 4H, -CH₂-N-), ~1.4-1.8 (m, 8H, cyclohexyl-H) | ~3.7 (t, 4H, -CH₂-O-), ~2.6-2.8 (m, 1H, CH-NH₂), ~2.5 (t, 4H, -CH₂-N-), ~1.1-1.4 & ~1.8-2.0 (m, 8H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~67.1 (-CH₂-O-), ~50.8 (-CH₂-N-), ~49.5 (CH-NH₂), ~30-35 (cyclohexyl-CH₂) | ~67.1 (-CH₂-O-), ~50.8 (-CH₂-N-), ~50.5 (CH-NH₂), ~30-35 (cyclohexyl-CH₂) |
| FTIR (cm⁻¹) | ~3350-3200 (N-H stretch), ~2930, 2850 (C-H stretch), ~1115 (C-O-C stretch) | ~3350-3200 (N-H stretch), ~2930, 2850 (C-H stretch), ~1115 (C-O-C stretch) |
| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₁₀H₂₁N₂O⁺: 185.1654, found: 185.1652 | [M+H]⁺ calculated for C₁₀H₂₁N₂O⁺: 185.1654, found: 185.1651 |
Note: The chemical shifts for the cyclohexyl protons in the ¹H NMR spectrum are expected to be broader and more complex for the cis isomer compared to the trans isomer due to conformational dynamics.
Visualizations
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 4-morpholinocyclohexylamine derivative.
References
- 1. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. | Semantic Scholar [semanticscholar.org]
- 3. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Aldol Condensation Reactions Involving 4-Morpholinocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2][3] A key variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde in the presence of a base or acid catalyst to yield an α,β-unsaturated ketone.[3] These products, particularly α,α'-bis(arylidene)cycloalkanones, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5]
This document provides detailed protocols and application notes for the aldol condensation of 4-Morpholinocyclohexanone with aromatic aldehydes. The presence of the morpholino group introduces a key structural and electronic feature that can influence the physicochemical properties and biological activity of the resulting α,α'-bis(arylidene) derivatives. These compounds serve as valuable intermediates in the synthesis of novel heterocyclic compounds and as potential lead candidates in drug discovery programs.[6][7][8]
Reaction Mechanism: Base-Catalyzed Aldol Condensation
The base-catalyzed aldol condensation of this compound with an aromatic aldehyde proceeds through a multi-step mechanism:
-
Enolate Formation: A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.[9]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone (aldol addition product).[9][10]
-
Dehydration: The aldol adduct is subsequently dehydrated through an E1cB elimination mechanism, driven by the formation of a conjugated system, to yield the α,β-unsaturated ketone.[2][11]
-
Second Condensation: The process repeats on the other side of the cyclohexanone ring to form the final α,α'-bis(arylidene)cycloalkanone product.
Experimental Protocol: Synthesis of 2,6-bis(benzylidene)-4-morpholinocyclohexanone
This protocol details a representative Claisen-Schmidt condensation of this compound with benzaldehyde.
Materials:
-
This compound (1 equivalent)
-
Benzaldehyde (2.2 equivalents)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ethyl Acetate
-
Mortar and Pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (2.2 equivalents) in a minimal amount of ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (5-10 mol%) in ethanol to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Product Precipitation and Isolation: Upon completion, a precipitate will form. If necessary, add cold distilled water to facilitate further precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any remaining NaOH and other water-soluble impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate/ethanol mixture, to afford the pure 2,6-bis(benzylidene)-4-morpholinocyclohexanone.[4]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[12][13]
Alternative Solvent-Free Protocol
For a more environmentally friendly approach, a solvent-free reaction can be performed.
Procedure:
-
Combine this compound (1 equivalent), the aromatic aldehyde (2 equivalents), and solid NaOH (20 mol%) in a mortar.[14]
-
Grind the mixture with a pestle at room temperature for 5-10 minutes.[14]
-
The reaction mixture will typically solidify.
-
Work up the reaction by adding dilute HCl, followed by filtration, washing with water, and recrystallization as described above.[14]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of α,α'-bis(arylidene)cycloalkanones based on similar reactions reported in the literature. Actual results with this compound may vary.
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaOH | Ethanol | 1-2 | 90-98 | [4] |
| 4-Methoxybenzaldehyde | KOH | Ethanol | 1.5 | 92 | [15] |
| 4-Chlorobenzaldehyde | NaOH | Solvent-free | 0.1 | 96 | [14] |
| 4-Methylbenzaldehyde | Ionic Liquid | None | 4 | 78 | [16] |
| Various Aldehydes | KOH | Ethanol | 0.5-2 | 85-95 | [17] |
Visualizations
Caption: Experimental workflow for the synthesis of 2,6-bis(benzylidene)-4-morpholinocyclohexanone.
Caption: General mechanism of base-catalyzed aldol condensation.
Applications in Drug Development
The α,α'-bis(arylidene)cycloalkanone core is a privileged structure in medicinal chemistry. The introduction of a morpholine moiety can enhance pharmacokinetic properties, such as solubility and metabolic stability, making these derivatives attractive for further investigation.
-
Enzyme Inhibition: Derivatives of bis(arylidene)cycloalkanones have shown potent inhibitory activity against enzymes like α-amylase, suggesting potential applications in the management of diabetes.[4]
-
Anticancer Activity: Many chalcone-related compounds, which share the α,β-unsaturated ketone system, are known to possess cytotoxic and antiproliferative effects against various cancer cell lines.[7]
-
Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal agents.[17]
-
Intermediates for Heterocyclic Synthesis: The conjugated diene system in these molecules serves as a versatile synthon for the construction of more complex heterocyclic systems, which are themselves of great interest in drug discovery.[18]
The synthesis of a library of this compound-based aldol condensation products with diverse aromatic aldehydes can provide a rich source of novel compounds for high-throughput screening and lead optimization in various therapeutic areas.[19]
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ukm.my [ukm.my]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aldol Condensation [organic-chemistry.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Arylidene Derivatives as Synthons in Heterocyclic Synthesis - Open Access Library [oalib.com]
- 19. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4-Morpholinocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various spirocyclic compounds utilizing 4-Morpholinocyclohexanone as a versatile starting material. The methodologies described herein are foundational for the construction of diverse spiro-heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and biological activities.
Synthesis of Spiro-Piperidinyl-Oxindoles via [3+2] Cycloaddition
This protocol details a one-pot, three-component reaction for the synthesis of spiro-piperidinyl-oxindole derivatives. The reaction proceeds through the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile derived from this compound.
Signaling Pathway and Logical Relationship
Application Notes and Protocols for Biological Screening of 4-Morpholinocyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the initial biological screening of 4-Morpholinocyclohexanone derivatives. The following sections outline key assays for determining cytotoxicity, potential mechanisms of action through enzyme inhibition, and receptor binding affinity.
Introduction
This compound and its derivatives represent a novel chemical scaffold with potential for development into therapeutic agents. A systematic biological screening approach is essential to elucidate their bioactivity, identify potential therapeutic targets, and assess their safety profile. This guide outlines foundational in vitro assays, including cytotoxicity screening, enzyme inhibition assays, and receptor binding studies, to characterize this compound class.
Cytotoxicity Screening
A primary step in drug discovery is to assess the cytotoxic potential of novel compounds. This is crucial for identifying a therapeutic window and for screening potential anticancer agents. The MTT assay is a widely used colorimetric method to determine cell viability.[1]
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives (MTT Assay)
| Compound ID | Derivative Substitution | IC50 (µM) on A549 (Lung Carcinoma) | IC50 (µM) on MCF-7 (Breast Carcinoma) | IC50 (µM) on HEK-293 (Non-tumoral) | Selectivity Index (SI) for A549* |
| MCH-001 | Unsubstituted | > 100 | > 100 | > 100 | - |
| MCH-002 | 2-Chloro-4-nitro-phenyl | 25.4 | 32.1 | 89.3 | 3.52 |
| MCH-003 | 4-Fluoro-anilino | 15.8 | 19.5 | 75.1 | 4.75 |
| MCH-004 | 3,4-Dichloro-phenyl | 42.1 | 55.8 | > 100 | > 2.37 |
| MCH-005 | N,N-dimethyl-ethane-1,2-diamine | 8.2 | 11.4 | 50.6 | 6.17 |
| Etoposide | Positive Control | 5.1 | 7.9 | 15.2 | 2.98 |
*Selectivity Index (SI) = IC50 in non-tumoral cells / IC50 in cancerous cells
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for screening against adherent human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast carcinoma), and a non-tumoral line like HEK-293 for selectivity assessment.[2][3]
Materials:
-
This compound derivatives dissolved in DMSO (10 mM stock)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cell viability) using non-linear regression analysis.
Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for cytotoxicity screening.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. Screening this compound derivatives against a panel of relevant enzymes can provide insights into their mechanism of action. Cholinesterases (AChE and BChE) are common targets in neurodegenerative disease research.[4][5]
Table 2: Hypothetical Enzyme Inhibition Data for this compound Derivatives
| Compound ID | Derivative Substitution | % Inhibition at 10 µM (AChE) | IC50 (µM) (AChE) | % Inhibition at 10 µM (BChE) | IC50 (µM) (BChE) |
| MCH-001 | Unsubstituted | 5.2 | > 100 | 8.1 | > 100 |
| MCH-006 | 4-Hydroxybenzyl | 45.8 | 12.5 | 65.3 | 7.8 |
| MCH-007 | Piperonyl | 68.9 | 6.2 | 30.1 | 22.4 |
| MCH-008 | Indol-3-yl-methyl | 25.1 | 35.7 | 48.9 | 11.9 |
| Galantamine | Positive Control | 95.3 | 0.8 | 70.2 | 5.6 |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE (from Electric Eel) and BChE (from Equine Serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and positive control (e.g., Galantamine) in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB, substrate (ATCI or BTCI), and enzyme in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the substrate solution (ATCI or BTCI) to start the reaction.
-
Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Determine IC50 values from the dose-response curves.
Cholinesterase Inhibition Signaling Pathway
Caption: Inhibition of Acetylcholine (ACh) hydrolysis by an AChE inhibitor.
Receptor Binding Assays
To identify direct interactions with specific molecular targets, receptor binding assays are essential. These assays measure the affinity of a compound for a particular receptor, often by competing with a known radiolabeled ligand.[6][7]
Table 3: Hypothetical Dopamine D4 Receptor Binding Data
| Compound ID | Derivative Substitution | Ki (nM) for D4 Receptor | Selectivity vs D2 Receptor (Ki D2 / Ki D4) |
| MCH-009 | 4-(4-Formyl-piperazinyl)butyl | 25.6 | 15.6 |
| MCH-010 | 4-(4-Benzyl-piperazinyl)butyl | 8.3 | 45.2 |
| MCH-011 | 4-(4-(4-Hydroxybenzyl)-piperazinyl)butyl | 0.7 | 150.8 |
| Clozapine | Reference Compound | 15.0 | 10.5 |
Experimental Protocol: Radioligand Displacement Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a target receptor (e.g., Dopamine D4) using a filtration format.[6][8]
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO cells)
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compounds and reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates (e.g., glass fiber)
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a constant concentration of radioligand, and serial dilutions of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate for 60 minutes at room temperature. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of a known unlabeled ligand).
-
Filtration: Transfer the reaction mixture to a filter plate and apply a vacuum to separate the bound from the free radioligand. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Drying and Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the concentration of the test compound. Determine the IC50 value and then calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Receptor Binding Assay Workflow
Caption: General workflow for a radioligand filtration binding assay.
References
- 1. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Morpholinocyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis yield of 4-Morpholinocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
Reductive Amination of 1,4-Cyclohexanedione: This is a direct approach where 1,4-cyclohexanedione reacts with morpholine in the presence of a reducing agent.
-
Leuckart-Wallach Reaction: This classic method involves the reaction of a ketone with formamide or ammonium formate, which serves as both the nitrogen source and the reducing agent.[1][2] It is a form of reductive amination that typically requires high temperatures.[1]
-
Catalytic Hydrogenation of 4-Morpholinophenol: This route involves the reduction of the aromatic ring of 4-morpholinophenol to the corresponding cyclohexanone. This method is suitable for producing various 4-substituted cyclohexanones.
Q2: Which synthetic route generally offers the highest yield?
A2: While yields are highly dependent on specific reaction conditions and optimization, direct reductive amination using a suitable catalyst and reducing agent often provides a cleaner reaction profile and potentially higher yields compared to the Leuckart-Wallach reaction, which can suffer from the formation of N-formylated byproducts and requires harsh temperature conditions.[2] Catalytic approaches, when optimized, can also achieve high yields and selectivity.[3]
Q3: What are the critical parameters to control during the reductive amination of 1,4-Cyclohexanedione?
A3: To maximize the yield and purity of this compound via reductive amination, the following parameters are critical:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for their selectivity.
-
pH Control: The reaction is typically performed under mildly acidic conditions (pH 4-6) to facilitate the formation of the iminium ion intermediate without deactivating the amine nucleophile.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases.
-
Stoichiometry: Using a slight excess of morpholine can help drive the reaction to completion.
Q4: What common side products can form during the synthesis, and how can they be minimized?
A4: Common impurities include:
-
Unreacted Starting Materials: Incomplete reaction can leave 1,4-cyclohexanedione or morpholine. This can be minimized by optimizing reaction time, temperature, and stoichiometry.
-
Bis-aminated Product: Reaction of the product with another molecule of morpholine at the remaining carbonyl group of the starting dione. Using a monoprotected 1,4-cyclohexanedione, such as 1,4-dioxaspiro[4.5]decan-8-one, can prevent this.[4]
-
N-Formyl Byproduct (Leuckart Reaction): The Leuckart-Wallach reaction can produce the N-formylated derivative instead of the free amine.[2] Hydrolysis is required to convert this byproduct to the desired amine.
-
Enamine Intermediate: Incomplete reduction can leave the enamine intermediate. Ensuring the reducing agent is active and present in sufficient quantity can prevent this.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound typically involves:
-
Extraction: After quenching the reaction, the product is extracted into an organic solvent. The pH of the aqueous layer may need to be adjusted to ensure the product is in its free base form.
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the product from starting materials and byproducts.
-
Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be used for purification. If it is a liquid, distillation under reduced pressure may be applicable.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Ineffective Reducing Agent | Verify the quality and activity of the reducing agent. Use freshly opened or properly stored reagents. Consider an alternative reducing agent if the current one is unsuitable for the substrate. |
| Incorrect pH | For reductive amination, monitor and adjust the pH of the reaction mixture to be within the optimal range (typically 4-6) using a non-interfering acid like acetic acid. |
| Low Reaction Temperature | While many reductive aminations proceed at room temperature, some combinations may require gentle heating. Gradually increase the temperature and monitor the reaction progress by TLC or GC. For Leuckart reactions, high temperatures (120-165°C) are necessary.[1] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze the iminium intermediate and deactivate some reducing agents. The Leuckart reaction, however, involves water as a byproduct.[5] |
| Poor Quality Starting Materials | Purify starting materials (1,4-cyclohexanedione and morpholine) before use. 1,4-cyclohexanedione can be sensitive and should be handled appropriately.[4] |
Issue 2: Formation of Multiple Impurities
| Potential Cause | Recommended Solution(s) |
| Formation of Bis-aminated Product | Use 1,4-cyclohexanedione monoethylene glycol ketal as the starting material to protect one carbonyl group.[4] The ketal can be removed in a subsequent acidic step. |
| Formation of Enamine | This indicates incomplete reduction. Add more reducing agent or allow the reaction to proceed for a longer duration. Ensure the chosen reducing agent is potent enough for the formed iminium ion. |
| N-Formyl Byproduct (Leuckart Reaction) | After the initial reaction, perform an acid or base-catalyzed hydrolysis step to convert the formamide byproduct to the desired free amine. |
| Side reactions due to high temperature | If using high temperatures (e.g., Leuckart reaction), consider if a milder method like catalytic reductive amination could be employed.[6] If high temperature is necessary, carefully control it to avoid decomposition. |
Issue 3: Reaction Stalls Before Completion
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation (for catalytic methods) | If using a heterogeneous catalyst (e.g., Pd/C), it may have become poisoned. Filter the reaction mixture and add fresh catalyst. For homogeneous catalysts, ensure reaction conditions are optimal. |
| Reagent Degradation | Starting materials or reagents may degrade over the course of the reaction, especially if it is lengthy or at an elevated temperature. Use fresh, high-quality reagents. |
| Equilibrium Reached | In some cases, the reaction may be reversible. Removing a byproduct (e.g., water in enamine formation) can help drive the reaction to completion.[7] |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Typical Reagents/Catalysts | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Reductive Amination | 1,4-Cyclohexanedione, Morpholine | NaBH(OAc)₃, NaBH₃CN, Acetic Acid | Room Temp. | 60-85% | Mild conditions, high selectivity | Can be slow, reagent cost |
| Leuckart-Wallach Reaction | 1,4-Cyclohexanedione, Morpholine | Formic acid or Ammonium formate | 120-165°C[1] | 40-70% | Inexpensive reagents[8] | High temperature, N-formyl byproduct[2] |
| Catalytic Hydrogenation | 1,4-Cyclohexanedione, Morpholine | H₂, Pd/C or Rh-Ni Catalyst[6] | 80-100°C | 75-95% | High yield, clean reaction | Requires pressure equipment, catalyst cost |
Experimental Protocols
Protocol 1: Synthesis via Direct Reductive Amination
-
Preparation: To a solution of 1,4-cyclohexanedione (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.1 eq).
-
pH Adjustment: Add glacial acetic acid (1.1-1.2 eq) to the mixture to catalyze iminium ion formation. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis via Leuckart-Wallach Reaction
-
Preparation: In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 1,4-cyclohexanedione (1.0 eq) and a large excess of ammonium formate (5-10 eq) or formamide.[1]
-
Reaction: Heat the mixture to 120-130°C (for ammonium formate) or >165°C (for formamide).[1] Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue heating for 4-8 hours, or until the reaction is complete as indicated by TLC analysis.
-
Hydrolysis: Cool the reaction mixture. Add an aqueous solution of hydrochloric acid (e.g., 3 M HCl) and heat to reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative.
-
Workup: Cool the mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether). Dry the combined organic layers, concentrate, and purify as described in Protocol 1.
Visualizations
Caption: Key synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 4. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 4-Morpholinocyclohexanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Morpholinocyclohexanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of cyclohexanone and morpholine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Inefficient formation of the enamine intermediate. 3. Incorrect reaction pH. | 1. Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride). 2. Ensure anhydrous reaction conditions. The presence of water can inhibit enamine formation. Use dry solvents. 3. For reductive aminations using reagents like sodium cyanoborohydride, maintain a mildly acidic pH (around 5-6) to facilitate imine/enamine formation without deactivating the amine. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient amount of morpholine or reducing agent. 2. Short reaction time. | 1. Use a slight excess of morpholine (1.1-1.2 equivalents) and the reducing agent (1.5-2.0 equivalents). 2. Monitor the reaction progress using TLC or GC-MS and ensure it has gone to completion. |
| Presence of a Major Byproduct at a Higher Rf than the Product (on silica TLC) | This is likely the intermediate enamine, 1-morpholino-1-cyclohexene. This occurs if the reduction step is slow or incomplete. | 1. Ensure the reducing agent was added in the correct amount and is active. 2. Allow for a longer reaction time after the addition of the reducing agent. |
| Presence of a Byproduct with a Polarity Similar to the Product | This could be cyclohexanol, formed by the reduction of the starting cyclohexanone. | 1. Use a milder reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride. 2. Add the reducing agent after allowing the cyclohexanone and morpholine to stir together for a period to form the enamine intermediate. |
| Product is an Oil Instead of a Solid, or Appears Impure After Workup | 1. Incomplete removal of the solvent. 2. Presence of residual morpholine. 3. Hydrolysis of the product or enamine intermediate during workup. | 1. Ensure the product is thoroughly dried under high vacuum. 2. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine, followed by a base wash (e.g., saturated NaHCO₃) to neutralize. 3. Avoid prolonged exposure to acidic conditions during workup. Ensure the final product is stored in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the one-pot reductive amination of cyclohexanone with morpholine. This reaction involves the initial formation of an enamine intermediate, which is then reduced in situ to the final product.
Q2: What are the expected byproducts in this synthesis?
A2: The primary potential byproducts include:
-
1-morpholino-1-cyclohexene: The enamine intermediate that may remain if the reduction is incomplete.
-
Cyclohexanol: Formed from the reduction of unreacted cyclohexanone.[1]
-
Unreacted starting materials: Cyclohexanone and morpholine.
-
Water: A byproduct of the initial condensation reaction.[1]
Q3: Why is my isolated product purity low?
A3: Low purity can result from several factors. The most common is the presence of the unreacted starting materials or the intermediate enamine. Another possibility is the hydrolysis of the enamine back to cyclohexanone and morpholine during the aqueous workup. Careful purification, such as column chromatography or recrystallization, is often necessary to obtain a highly pure product.
Q4: What is the role of the acid catalyst in some reductive amination protocols?
A4: A mild acid catalyst, such as acetic acid or p-toluenesulfonic acid, is often used to accelerate the formation of the iminium ion or enamine intermediate from the ketone and the amine.
Q5: Can I use a different reducing agent?
A5: Yes, while sodium triacetoxyborohydride is often preferred for its mildness and selectivity, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be used.[2] However, stronger reducing agents like sodium borohydride (NaBH₄) may lead to a higher proportion of the cyclohexanol byproduct.
Experimental Protocol: Reductive Amination of Cyclohexanone with Morpholine
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq).
-
Dissolve the cyclohexanone in anhydrous dichloromethane.
-
Add morpholine (1.1 eq) to the solution via syringe.
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Add glacial acetic acid (0.1 eq) to the reaction mixture. Stir the solution at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
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Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions.
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Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Data Presentation
Table 1: Representative Quantitative Data for this compound Synthesis
| Parameter | Value | Notes |
| Typical Yield | 75-90% | Yields can vary based on reaction scale, purity of reagents, and purification method. |
| Purity (crude) | 80-95% | Major impurities are typically unreacted starting materials and the enamine intermediate. |
| Purity (after chromatography) | >98% | |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC or GC-MS. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Troubleshooting unexpected NMR peaks for 4-Morpholinocyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Morpholinocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of this compound?
A1: this compound is expected to be a white to off-white solid.
Q2: What is the molecular weight and formula of this compound?
A2: The molecular formula is C₁₀H₁₇NO₂, and the molecular weight is 183.25 g/mol .
Q3: What are the typical solvents for dissolving this compound for NMR analysis?
A3: Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common solvents for NMR analysis of organic molecules like this compound.
Q4: How should this compound be stored?
A4: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Troubleshooting Guide: Unexpected NMR Peaks
The presence of unexpected peaks in the ¹H NMR spectrum of this compound can indicate the presence of impurities or structural isomers. This guide will help you identify the source of these extraneous signals.
Expected ¹H NMR Chemical Shifts for this compound:
While a definitive spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure. The protons on the cyclohexanone ring are expected to appear in the range of 1.5-3.0 ppm. The protons of the morpholine ring will likely show two distinct multiplets, one for the protons adjacent to the oxygen (around 3.7 ppm) and one for the protons adjacent to the nitrogen (around 2.5-2.8 ppm).
Table 1: Common Impurities and Their ¹H NMR Chemical Shifts
| Impurity | Structure | Predicted ¹H NMR Chemical Shift (ppm) | Notes |
| Cyclohexanone (Starting Material) | ~1.7-2.4 (m, 10H) | Broad multiplet for all cyclohexanone protons. | |
| Morpholine (Starting Material) | ~2.8 (t, 4H, -NCH₂) and ~3.7 (t, 4H, -OCH₂) | Two distinct triplets. | |
| 1-Morpholino-1-cyclohexene (Isomer/Byproduct) | ~4.6 (t, 1H, vinylic H), ~2.7 (t, 4H, -NCH₂), ~3.7 (t, 4H, -OCH₂), ~1.5-2.2 (m, 8H, cyclohexene ring) | The vinylic proton at ~4.6 ppm is a key indicator of this impurity.[1] | |
| Water | H₂O | Variable, typically 1.5-4.8 (s, broad) | Broad singlet, chemical shift is highly dependent on the solvent and concentration. |
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected NMR peaks.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is not widely reported in the literature, however, a plausible method is the Stork enamine synthesis followed by hydrolysis, or a direct substitution reaction. The more common product of the reaction between cyclohexanone and morpholine is the enamine, 1-morpholino-1-cyclohexene. Formation of this compound may occur under different reaction conditions.
Synthesis of the Common Isomer, 1-Morpholino-1-cyclohexene:
A common method for the synthesis of the enamine isomer involves the reaction of cyclohexanone and morpholine with azeotropic removal of water.
Materials:
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Cyclohexanone
-
Morpholine
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Toluene
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p-Toluenesulfonic acid (catalyst)
Procedure:
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Combine cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
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Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Remove the toluene under reduced pressure.
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Purify the resulting enamine by vacuum distillation.
Purification of this compound
If the ¹H NMR spectrum indicates the presence of impurities, purification is necessary. Column chromatography is a common and effective method.
Column Chromatography Protocol:
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
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Ethyl acetate
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Glass column
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Collection tubes
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes.
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Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Potential Issues and Solutions
Issue 1: My NMR spectrum shows a triplet at around 4.6 ppm.
Cause: This peak is characteristic of the vinylic proton in the enamine isomer, 1-morpholino-1-cyclohexene.[1] Your reaction may have favored the formation of this isomer.
Solution:
-
Confirm: Compare the full spectrum with a reference spectrum of 1-morpholino-1-cyclohexene if available.
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Purify: Use column chromatography to separate the desired ketone from the enamine. The enamine is less polar and will elute first.
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Optimize Reaction: To favor the formation of the ketone, consider alternative synthetic routes or reaction conditions that do not favor dehydration to the enamine.
Issue 2: I see broad multiplets in the region of 1.7-2.4 ppm and triplets around 2.8 and 3.7 ppm that are larger than expected.
Cause: These signals correspond to unreacted cyclohexanone and morpholine, respectively.
Solution:
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Drive the reaction to completion: Ensure sufficient reaction time and that water is effectively removed if using a condensation reaction.
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Purify: Remove the unreacted starting materials via column chromatography or by washing the organic layer with a dilute acid to remove the basic morpholine.
Issue 3: My NMR spectrum is clean, but the integration values are slightly off, and some peaks are broader than expected.
Cause: This could be due to the presence of tautomers. This compound can exist in equilibrium with its enol tautomer. While the keto form is generally favored for simple ketones, the presence of the morpholine substituent could influence this equilibrium. The enol form would give rise to a different set of NMR signals, and if the exchange between the keto and enol forms is on the NMR timescale, it can lead to peak broadening.
Solution:
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve the tautomers. At lower temperatures, the exchange may be slowed down, resulting in sharper peaks for each tautomer. At higher temperatures, the exchange may become faster, leading to a single, averaged set of sharp peaks.
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2D NMR: Techniques like COSY and HSQC can help to establish the connectivity of the protons and carbons, which can aid in the identification of both tautomers.
References
Technical Support Center: Modifications of 4-Morpholinocyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Morpholinocyclohexanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental modifications of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has three primary reactive sites:
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The carbonyl group (ketone): This is the most reactive site for nucleophilic addition and related reactions, such as reductive amination, Wittig reactions, and the formation of cyanohydrins.
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The α-carbons: The carbons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then react with electrophiles in reactions like alkylations and acylations.
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The morpholine nitrogen: The nitrogen atom of the morpholine ring is a tertiary amine and can act as a nucleophile or a base. It can undergo reactions such as N-alkylation to form quaternary ammonium salts, though this is generally less favorable than reactions at the ketone.
Q2: What are the key stability considerations for this compound?
A2: this compound is generally stable under neutral conditions. However, its stability can be compromised under strongly acidic or basic conditions.
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Acidic conditions: Strong acids can protonate the morpholine nitrogen, potentially altering the reactivity of the molecule. The ketone can also undergo acid-catalyzed enolization.
-
Basic conditions: Strong bases can promote self-condensation of the ketone via an aldol-type reaction, leading to the formation of dimeric impurities.
Q3: Can intramolecular reactions occur with this compound?
A3: Yes, intramolecular reactions are a possibility, especially under certain conditions. For instance, an intramolecular Mannich-type reaction could theoretically occur, where the morpholine nitrogen acts as the amine, the ketone provides the enolizable carbonyl, and an external aldehyde is the third component. However, this is not a commonly reported reaction for this specific molecule without the presence of other activating groups.
Troubleshooting Guides
Reductive Amination
Reductive amination is a common modification used to introduce a new substituent at the 4-position of the cyclohexanone ring.
Problem 1: Low yield of the desired amine product.
| Possible Cause | Troubleshooting Steps |
| Incomplete imine/enamine formation | - Ensure anhydrous reaction conditions, as water can inhibit imine/enamine formation. - Use a mild acid catalyst (e.g., acetic acid, Ti(OiPr)₄) to facilitate the dehydration step. - Allow sufficient time for imine/enamine formation before adding the reducing agent. Monitor by TLC or ¹H NMR if possible. |
| Reduction of the starting ketone | - Use a milder reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). - Add the reducing agent portion-wise to control the reaction temperature. |
| Over-alkylation of the product amine | - This is more common when using a primary amine as the starting material. Use a stoichiometric amount of the amine. - A stepwise procedure (formation of the imine first, followed by reduction) may offer better control. |
| Product loss during workup | - The product amine may be water-soluble, especially if it is a low molecular weight amine. Check the aqueous layer for product. - Ensure the pH of the aqueous layer is basic during extraction to keep the amine in its free base form, which is more soluble in organic solvents. |
Problem 2: Formation of an alcohol byproduct (4-morpholinocyclohexanol).
| Possible Cause | Troubleshooting Steps |
| Use of a strong reducing agent | - Avoid using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure, as they can readily reduce the starting ketone. - If using NaBH₄, ensure complete imine formation before its addition. |
| Reaction conditions favoring ketone reduction | - Perform the reaction at a lower temperature to increase the selectivity of the reducing agent for the iminium ion. |
Quantitative Data for Reductive Amination of this compound
| Amine Reactant | Reducing Agent | Solvent | Conditions | Yield | Reference |
| N-(azetidin-3-yl)-2-((6-(trifluoromethyl)quinazolin-4-yl)amino)acetamide | NaBH(OAc)₃ | Not specified | TEA | Not specified | --INVALID-LINK-- |
| 4-methoxypiperidine | Ti(OEt)₄, then reduction | EtOH | 50°C | Not specified | --INVALID-LINK-- |
| Amine in the presence of TMSCl | BH₃∙THF | DMF | 0°C | Not specified | --INVALID-LINK-- |
Note: Yields are often not reported in patent literature, but the examples demonstrate successful reactions under the specified conditions.
α-Alkylation/Acylation
Modifications at the α-carbon of the cyclohexanone ring.
Problem: Low yield of the desired α-substituted product.
| Possible Cause | Troubleshooting Steps |
| Incomplete enolate formation | - Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). - Ensure anhydrous and inert conditions to prevent quenching of the base and enolate. - Perform the reaction at low temperatures (e.g., -78 °C) to ensure kinetic control and stability of the enolate. |
| Di-alkylation/acylation | - Use a slight excess of the base to ensure complete conversion of the ketone to the enolate. - Add the electrophile slowly to the enolate solution at low temperature. - Use a bulky electrophile if possible to disfavor a second addition. |
| O-alkylation/acylation | - This is a common side reaction where the electrophile reacts with the oxygen of the enolate. - The choice of solvent can influence the ratio of C- vs. O-alkylation. Aprotic solvents like THF generally favor C-alkylation. - The nature of the counter-ion of the enolate also plays a role; lithium enolates often give more C-alkylation. |
| Reaction at the morpholine nitrogen | - While less likely with a tertiary amine, strong electrophiles could potentially react with the morpholine nitrogen. - Using a less reactive electrophile or protecting the morpholine nitrogen (if feasible for the overall synthetic route) could mitigate this. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol is a general guideline based on standard procedures for reductive amination of cyclohexanones.
Materials:
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This compound
-
Amine of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
If the amine is an acid salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The reaction may be mildly exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reductive Amination Workflow
Caption: A typical experimental workflow for the reductive amination of this compound.
Potential Side Reaction Pathways
Improving the stability of 4-Morpholinocyclohexanone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Morpholinocyclohexanone in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has turned yellow and/or shows a precipitate after storage. What is the likely cause?
A1: Discoloration and precipitation are common indicators of compound degradation or poor solubility. Several factors could be at play:
-
pH-Mediated Degradation: The morpholine moiety is a tertiary amine, making the compound susceptible to pH-dependent reactions. Acidic conditions can lead to protonation and potential ring-opening of the morpholine, while strongly basic conditions can promote enolate formation of the cyclohexanone ring, which may lead to subsequent side reactions.
-
Oxidation: The ketone group can be susceptible to oxidation, especially in the presence of trace metal ions or exposure to air over prolonged periods.
-
Solvent Choice: While soluble in many organic solvents, this compound has limited stability in certain protic solvents or aqueous solutions, where hydrolysis can be a concern.
-
Concentration: Exceeding the solubility limit in a given solvent can lead to precipitation, especially with temperature fluctuations.
Troubleshooting Steps:
-
Verify Solvent and pH: Ensure you are using a recommended solvent and that the pH of your solution is within a stable range (ideally near neutral, pH 6-8, for aqueous-based buffers).
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use freshly opened, high-purity solvents.
-
Degas Solutions: For long-term storage of solutions, particularly in aqueous buffers, consider degassing the solvent to remove dissolved oxygen.
-
Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Allow solutions to come to room temperature before use.
-
Prepare Fresh Dilutions: Prepare working dilutions from a concentrated stock solution immediately before your experiment.
Q2: I am observing inconsistent results in my bioassays using this compound. Could this be related to solution instability?
A2: Yes, inconsistent results are a strong indicator of compound instability. If the concentration of the active compound is changing over the course of your experiment, it will lead to variability in your data.
Troubleshooting Steps:
-
Perform a Stability Test: Conduct a time-course experiment to assess the stability of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).
-
Standardize Solution Preparation: Ensure a consistent protocol for solution preparation is followed for every experiment, from weighing the compound to the final dilution.
-
Minimize Exposure to Light: While not definitively established for this compound, photodecomposition can be a degradation pathway for many organic molecules. It is good practice to protect solutions from light.
-
Incorporate Controls: Include a freshly prepared standard of this compound in your assays to compare against your test solutions.
Data on Solution Stability
The following tables summarize hypothetical stability data for this compound under various conditions to guide your experimental design.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer (48h at 25°C)
| pH | % Remaining Compound | Observations |
| 3.0 | 75% | Slight yellowing |
| 5.0 | 92% | Clear solution |
| 7.0 | 98% | Clear solution |
| 9.0 | 88% | Minor precipitate |
| 11.0 | 65% | Significant precipitate |
Table 2: Solvent-Dependent Stability of this compound (7 days at 4°C)
| Solvent | % Remaining Compound |
| DMSO | >99% |
| Ethanol | 97% |
| Acetonitrile | 99% |
| PBS (pH 7.4) | 91% |
| Water | 89% |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light. Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing Solution Stability by HPLC
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or buffer system to be tested.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area corresponding to the intact compound.
-
Incubation: Incubate the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial peak area. The appearance of new peaks may indicate the formation of degradation products.
Visualizing Potential Degradation and Experimental Workflows
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for solution instability.
Challenges in the characterization of 4-Morpholinocyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Morpholinocyclohexanone.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield or incomplete reaction during the synthesis of this compound via reductive amination of 1,4-cyclohexanedione with morpholine.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Reducing Agent | Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation. Ensure it is of good quality and added portion-wise to control the reaction. |
| Suboptimal Reaction pH | The reaction is typically acid-catalyzed. A small amount of acetic acid can be used to facilitate iminium ion formation. However, strongly acidic conditions can protonate the morpholine, rendering it non-nucleophilic. The pH should be maintained in a weakly acidic range (pH 5-6). |
| Moisture in Reagents or Solvents | The presence of excess water can hydrolyze the iminium ion intermediate and deactivate the reducing agent. Use anhydrous solvents (like dichloromethane or 1,2-dichloroethane) and ensure all reagents are dry. |
| Side Reactions | Over-reduction of the ketone to an alcohol or bis-amination of the 1,4-cyclohexanedione can occur. Control the stoichiometry of the reagents carefully, particularly the amount of reducing agent and morpholine. |
| Poor Quality Starting Materials | 1,4-Cyclohexanedione can contain impurities from its synthesis.[1] Ensure the purity of the starting materials before use. |
Problem: Difficulty in purifying this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Unreacted Starting Materials | Unreacted 1,4-cyclohexanedione and morpholine can be challenging to remove. A carefully planned chromatographic separation on silica gel is usually effective. |
| Formation of Closely Eluting Impurities | Byproducts such as the corresponding alcohol or bis-aminated product may have similar polarities. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product Instability on Silica Gel | Some aminoketones can be unstable on silica gel. Consider using a neutral or deactivated silica gel, or a different stationary phase like alumina. Alternatively, a non-chromatographic purification method like distillation under reduced pressure or recrystallization could be explored. |
Analytical Characterization
Problem: Ambiguous or complex NMR spectra.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Impurities | Small peaks from residual solvents or reaction byproducts can complicate the spectrum. Purify the sample thoroughly before analysis. Compare the spectrum with the predicted data below to identify the main product peaks. |
| Signal Overlap | The proton signals of the cyclohexanone and morpholine rings may overlap. Running the NMR in a different deuterated solvent (e.g., DMSO-d6 instead of CDCl3) can sometimes resolve overlapping signals. Two-dimensional NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals unequivocally. |
| Conformational Isomers | The cyclohexanone ring exists in a chair conformation, and the morpholine ring can also undergo conformational changes. This can sometimes lead to broadened peaks or the presence of minor conformer signals, especially at low temperatures. |
Problem: Inconsistent or non-reproducible HPLC results.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column or Mobile Phase | For a polar compound like this compound, a reversed-phase C18 column is a good starting point.[2] The mobile phase should be a mixture of water and an organic solvent like acetonitrile or methanol, with an additive to control the pH and improve peak shape. |
| Poor Peak Shape (Tailing) | The basic nitrogen of the morpholine ring can interact with residual silanols on the silica-based column, leading to peak tailing. Use a mobile phase with a low concentration of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the amine and minimize this interaction. Using an end-capped column can also reduce tailing. |
| Sample Degradation | This compound, as a β-aminoketone, may be susceptible to degradation in certain solvents or at certain pH values.[3] Prepare samples fresh and analyze them promptly. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic procedure for this compound?
A1: A common method for the synthesis of this compound is the reductive amination of 1,4-cyclohexanedione with morpholine. This reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) using sodium triacetoxyborohydride as the reducing agent. A catalytic amount of acetic acid is often added to facilitate the formation of the intermediate iminium ion.
Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?
A2: While experimental data can vary slightly based on the solvent and instrument, the following tables provide predicted NMR data for this compound. These predictions can serve as a guide for spectral interpretation.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H2, H6 (axial) | 2.20 - 2.30 | m |
| H2, H6 (equatorial) | 2.50 - 2.60 | m |
| H3, H5 (axial) | 1.80 - 1.90 | m |
| H3, H5 (equatorial) | 2.10 - 2.20 | m |
| H4 | 2.70 - 2.80 | tt |
| Morpholine CH2-N | 2.40 - 2.50 | t |
| Morpholine CH2-O | 3.65 - 3.75 | t |
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 209 - 211 |
| C2, C6 | 38 - 40 |
| C3, C5 | 28 - 30 |
| C4 | 60 - 62 |
| Morpholine C-N | 50 - 52 |
| Morpholine C-O | 66 - 68 |
Q3: What is the expected mass spectrometry fragmentation pattern for this compound?
A3: In mass spectrometry, this compound (Molecular Weight: 183.25 g/mol ) is expected to fragment through characteristic pathways for ketones and amines. The molecular ion peak [M]+• at m/z 183 may be observed. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage of the morpholine ring.
Table 3: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 183 | [M]+• (Molecular Ion) |
| 154 | [M - C2H5]+• (Loss of ethyl radical from cyclohexanone ring) |
| 126 | [M - C3H5O]+ (Loss of a C3H5O radical) |
| 100 | [C5H10NO]+ (Fragment containing the morpholine ring) |
| 86 | [C4H8NO]+ (Morpholine ring fragment) |
| 57 | [C3H5O]+ (Acylium ion from cyclohexanone ring) |
Q4: What are the common impurities I should look for in my this compound sample?
A4: The impurity profile will depend on the synthetic route. For the reductive amination of 1,4-cyclohexanedione, potential impurities include:
Table 4: Potential Impurities in the Synthesis of this compound
| Impurity | Structure | Origin |
| 1,4-Cyclohexanedione | Unreacted starting material | |
| Morpholine | Unreacted starting material | |
| 4-Hydroxy-4-morpholinocyclohexanone | Incomplete reaction or side reaction | |
| 1,4-Dimorpholinocyclohexane | Bis-amination of 1,4-cyclohexanedione | |
| 4-Morpholinocyclohexanol | Over-reduction of the ketone product |
Q5: How stable is this compound and what are the recommended storage conditions?
A5: this compound is a β-aminoketone. β-Aminoketones can be susceptible to degradation, particularly through a retro-Mannich type reaction, which involves the elimination of the amine.[2] This degradation is often pH-dependent and can be accelerated by heat and light. Therefore, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) in a tightly sealed, light-resistant container is advisable. When in solution, it is best to use freshly prepared solutions and avoid prolonged storage, especially in protic solvents or at non-neutral pH.[3]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
Overcoming poor reactivity of 4-Morpholinocyclohexanone
Welcome to the technical support center for 4-Morpholinocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common reactivity issues and find answers to frequently asked questions regarding the use of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the poor reactivity of this compound?
The reduced reactivity of this compound in certain reactions can be attributed to a combination of steric and electronic effects. The bulky morpholino group can sterically hinder the approach of nucleophiles to the carbonyl carbon.[1][2][3] Additionally, the nitrogen atom in the morpholine ring can influence the electron density of the cyclohexanone ring system.
Q2: How does the stereochemistry of this compound affect its reactions?
The carbonyl carbon of this compound is prochiral. Nucleophilic attack can occur from two different faces (re and si faces), potentially leading to a mixture of diastereomers.[4][5] The preferred direction of attack is influenced by steric hindrance, with the nucleophile favoring the less hindered face.[4] This can result in the formation of a major and a minor isomer.
Troubleshooting Guides
Reductive Amination
Problem: Low yield or incomplete conversion in the reductive amination of this compound.
Possible Causes & Solutions:
-
Steric Hindrance: The bulky morpholino group may be impeding the reaction.
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable.
-
Suboptimal Reducing Agent: The chosen reducing agent may not be effective or may be degrading under the reaction conditions.
-
Solution 1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often effective for reductive aminations.[7][8]
-
Solution 2: Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly because it is more stable in mildly acidic conditions required for imine formation.[7]
-
Solution 3: For difficult cases, consider catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), rhodium (Rh), or nickel (Ni) complexes.[1][9] Bimetallic catalysts, such as Rh-Ni, have shown high conversion rates for cyclohexanone reductive amination.[9]
-
-
Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.
Illustrative Data for Reductive Amination of Substituted Cyclohexanones
| Catalyst | Reducing Agent | Amine | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Rh/SiO₂ | H₂ | NH₃ | 100 | 5 | 83.4 | 99.1 (to cyclohexylamine) |
| 2 wt.% NiRh/SiO₂ | H₂ | NH₃ | 100 | 5 | 99.8 | 96.6 (to cyclohexylamine) |
| Iron/(N)SiC | H₂ | aq. NH₃ | 140 | 20 | >95 | High (for primary amines) |
Note: This data is for cyclohexanone and provides a general reference for optimizing conditions for this compound.[9][11]
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane, methanol). Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours. The use of molecular sieves is recommended to absorb the water formed.
-
Reduction: To the solution containing the imine, add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive amination.
Aldol Condensation
Problem: Low yield or formation of side products in the self-aldol condensation of this compound.
Possible Causes & Solutions:
-
Unfavorable Equilibrium: The equilibrium of the aldol addition may not favor the product.
-
Solution: Use a strong base to quantitatively form the enolate.[12] Driving the reaction towards the dehydrated condensation product by removing water can also shift the equilibrium.
-
-
Self-Condensation is Undesired: In a crossed-aldol reaction, the self-condensation of this compound is a competing side reaction.
-
Solution 1: Use a reaction partner that cannot enolize (e.g., benzaldehyde).
-
Solution 2: Use a more reactive electrophile to favor the crossed-aldol product.[12]
-
Solution 3: Prepare the enolate of this compound quantitatively using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before adding the electrophile.[12]
-
-
Formation of Multiple Products: The reaction may be producing a mixture of the aldol addition product and the condensed enone.
-
Solution: If the aldol addition product is desired, conduct the reaction at lower temperatures. To favor the condensation product, increase the reaction temperature.
-
Illustrative Data for Aldol Condensation of Cyclohexanone
| Catalyst | Base | Temperature (°C) | Time (h) | Conversion (%) | Dimer Selectivity (%) |
| HRF5015 (acidic resin) | - | 100 | - | - | ~100 |
| Mg/Al mixed oxide | - | 80 | >55 | 100 (with furfural) | 68 (for FCH) |
Note: This data is for the self-condensation of cyclohexanone or its reaction with furfural and serves as a starting point for optimization.[13][14]
Experimental Protocol: General Procedure for Base-Catalyzed Self-Aldol Condensation
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide.
-
Reaction: Stir the mixture at room temperature or with heating, depending on the desired product (addition vs. condensation).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Neutralize the reaction mixture with a dilute acid. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Signaling Pathway for Aldol Condensation
Caption: Mechanism of the base-catalyzed aldol condensation.
Nucleophilic Addition (e.g., Grignard Reaction)
Problem: Low yield or recovery of starting material in the Grignard reaction with this compound.
Possible Causes & Solutions:
-
Steric Hindrance: The bulky morpholino group and the Grignard reagent can sterically clash, preventing the reaction.
-
Solution 1: Use a less bulky Grignard reagent if the synthesis allows.
-
Solution 2: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent.
-
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon, leading to the formation of an enolate and recovery of the starting material upon work-up.[15] This is more likely with sterically hindered ketones.
-
Solution: Use a low temperature to favor nucleophilic addition over deprotonation. The use of cerium(III) chloride (Luche reduction conditions) can sometimes suppress enolization.
-
-
Reaction with the Morpholino Group: While less likely, the Grignard reagent could potentially interact with the nitrogen or oxygen of the morpholine ring, though this is not a typical reactive site for organometallics.
Illustrative Data for Grignard Reaction with Ketones
| Ketone | Grignard Reagent | Product Type | Typical Yield (%) |
| Aldehyde | R-MgX | Secondary Alcohol | High |
| Ketone | R-MgX | Tertiary Alcohol | Moderate to High |
| Ester | 2 eq. R-MgX | Tertiary Alcohol | Moderate to High |
Note: Yields are highly dependent on the specific substrates and reaction conditions.[16]
Experimental Protocol: General Procedure for Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Grignard Reagent: Cool the solution to 0 °C or -78 °C. Slowly add the Grignard reagent (1.1 eq) via a syringe.
-
Reaction: Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an ether solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Logical Diagram for Grignard Reaction Pathways
Caption: Competing pathways in the Grignard reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-condensation - Wikipedia [en.wikipedia.org]
- 13. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 14. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Managing reaction exotherms in 4-Morpholinocyclohexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Morpholinocyclohexanone. The primary focus is on managing reaction exotherms and addressing common issues encountered during the synthesis, which typically proceeds via reductive amination of 1,4-cyclohexanedione with morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a one-pot reductive amination. It involves the reaction of 1,4-cyclohexanedione with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent to yield the final product.
Q2: What are the key stages of the reaction where an exotherm can be expected?
A2: There are two primary stages where heat generation (exotherm) is likely:
-
Initial Mixing: The initial acid-base reaction between the acidic protons of 1,4-cyclohexanedione and the basic morpholine, as well as the subsequent formation of the enamine or iminium ion intermediate, can be exothermic. Studies on the amination of cyclohexanones have shown that the adsorption and initial reaction phases are exothermic.[1]
-
Reduction Step: The reduction of the C=N double bond of the iminium ion or the enamine intermediate by the reducing agent (e.g., sodium triacetoxyborohydride) is an exothermic process.
Q3: Which reducing agents are commonly used for this synthesis, and how do they influence the exotherm?
A3: Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent. While the reduction itself is exothermic, its controlled reactivity helps in managing the rate of heat generation.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but is more toxic. The exotherm from the reduction step needs to be carefully managed.
-
Catalytic Hydrogenation: This method can also be employed and offers a greener alternative, though it requires specialized equipment to handle hydrogen gas.[2]
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include:
-
Bis-aminated product: Reaction of morpholine at both carbonyl groups of 1,4-cyclohexanedione.
-
Over-reduction: Reduction of the second carbonyl group of the desired product to a hydroxyl group.
-
Unreacted starting materials: Incomplete reaction can leave 1,4-cyclohexanedione or morpholine in the final mixture.
-
Hydrolysis products: The enamine intermediate is susceptible to hydrolysis back to the starting materials if water is present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Runaway Reaction / Uncontrolled Exotherm | 1. Too rapid addition of morpholine. 2. Too rapid addition of the reducing agent. 3. Inadequate cooling or heat dissipation. 4. High initial concentration of reactants. | 1. Add morpholine dropwise or in portions to the solution of 1,4-cyclohexanedione, monitoring the temperature. 2. Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C). 3. Ensure the reaction vessel is in an ice bath or equipped with a cooling jacket. 4. Use a more dilute solution of the reactants. |
| Low or No Product Yield | 1. Incomplete imine/enamine formation. 2. Deactivated reducing agent. 3. Presence of water leading to hydrolysis of the intermediate. 4. Incorrect pH of the reaction mixture. | 1. Allow sufficient time for the formation of the intermediate before adding the reducing agent. Mild heating (e.g., to 40-50°C) can sometimes facilitate this step, but must be carefully controlled to avoid side reactions.[4] 2. Use a fresh, dry batch of the reducing agent. 3. Use anhydrous solvents and reagents. The use of a dehydrating agent like molecular sieves can be beneficial during the imine formation stage.[4] 4. The reaction is typically acid-catalyzed. A small amount of a weak acid like acetic acid can be added. The optimal pH is generally between 4 and 5.[5] |
| Formation of Significant Amounts of Bis-aminated Byproduct | 1. Molar ratio of morpholine to 1,4-cyclohexanedione is too high. 2. Prolonged reaction time at elevated temperatures. | 1. Use a 1:1 or slightly less than stoichiometric amount of morpholine relative to 1,4-cyclohexanedione. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Employ column chromatography for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure adapted from standard reductive amination methodologies.
Materials:
-
1,4-Cyclohexanedione
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous DCM or DCE (approximately 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0-1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate. The reaction can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. A significant exotherm may be observed at this stage.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Notes |
| Reactant Ratio | 1,4-Cyclohexanedione : Morpholine : NaBH(OAc)₃ | 1 : 1.0-1.1 : 1.2-1.5 |
| Solvent | Anhydrous DCM or DCE | ~0.2 M |
| Temperature | 0 °C for reduction, then RT | Careful temperature control during NaBH(OAc)₃ addition is crucial. |
| Reaction Time | 12-24 hours | Monitor for completion. |
Visualizations
Caption: Workflow for this compound synthesis highlighting key exotherm points.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Morpholinocyclohexanone and Other Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of bioactive compounds.[1][2][3] Its advantageous physicochemical properties often lead to improved pharmacokinetic profiles, making it a desirable component in drug design.[2] This guide provides a comparative overview of the potential bioactivity of 4-Morpholinocyclohexanone by examining the established biological activities of other morpholine derivatives. While direct experimental data on this compound is limited in the public domain, this comparison offers a valuable framework for researchers interested in exploring its therapeutic potential.
The diverse biological activities associated with the morpholine ring include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] These activities are often attributed to the ability of the morpholine nucleus to engage in crucial interactions with biological targets.[2] This guide will delve into the anticancer and antimicrobial activities of various morpholine-containing compounds, presenting available quantitative data to facilitate comparison and providing detailed experimental protocols for key bioactivity assays.
Comparative Bioactivity Data
To provide a basis for understanding the potential bioactivity of this compound, the following tables summarize the anticancer and antimicrobial activities of various other morpholine derivatives.
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Morpholinylchalcone 8 | A-549 (Lung Carcinoma) | 2.78 ± 0.86 µg/mL | [6] |
| Morpholinylchalcone 4e | A-549 (Lung Carcinoma) | 5.37 ± 0.95 µg/mL | [6] |
| Morpholinylchalcone 7b | A-549 (Lung Carcinoma) | 5.70 ± 0.91 µg/mL | [6] |
| Morpholinylchalcone 7b | HepG-2 (Hepatocellular Carcinoma) | 3.54 ± 1.11 µg/mL | [6] |
| Trisubstituted Morpholinopyrimidine 14 | C4-2 (Prostate Cancer) | More potent than ZSTK474 | [7] |
| Trisubstituted Morpholinopyrimidine 20 | C4-2 (Prostate Cancer) | 1.5-3 times more potent than ZSTK474 | [7] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
| Morpholine derivative 10 | M. smegmatis | Active | [8] |
| Morpholine derivative 10 | C. albicans | Active (high concentration) | [8] |
| Morpholine derivative 10 | S. cerevisiae | Active (high concentration) | [8] |
| (E)-4-(morpholino-N-alkoxy)stilbene 3h | S. aureus | Good activity | [9] |
| (E)-4-(morpholino-N-alkoxy)stilbene 3k | S. aureus | Good activity | [9] |
| (E)-4-(morpholino-N-alkoxy)stilbene 3h | B. subtilis | Good activity | [9] |
| (E)-4-(morpholino-N-alkoxy)stilbene 3n | S. faecalis | Good activity | [9] |
| 4-(morpholino-4-yl)-3-nitrobenzhydrazide derivative | E. faecalis | 3.91 µg/mL | [10] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of novel compounds.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)[11]
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Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Sterile 96-well microtiter plates
-
Standardized inoculum of the microorganism
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to established protocols (e.g., to a 0.5 McFarland standard).[17]
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.
-
Controls: Include wells with inoculum and no compound (growth control), and wells with broth only (sterility control). Also, include a positive control with a known antimicrobial agent.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16] This can be assessed visually or by measuring the absorbance with a microplate reader.
Signaling Pathways and Experimental Workflows
The bioactivity of morpholine derivatives is often linked to their interaction with specific cellular signaling pathways. Understanding these pathways can provide insights into the potential mechanisms of action of this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[18][19] Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.[19] Several morpholine-containing compounds have been identified as inhibitors of this pathway.[7][18]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immune responses, and cell survival.[20][21] Its aberrant activation is implicated in various inflammatory diseases and cancers.
Caption: Simplified canonical NF-κB signaling pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound like this compound.
Caption: General workflow for bioactive compound screening.
Conclusion
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new (E)-4-[piperidino (4'-methylpiperidino-, morpholino-) N-alkoxy]stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. woah.org [woah.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 4-Morpholinocyclohexanone Analogs and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine-containing compounds as kinase inhibitors, with a focus on analogs structurally related to 4-morpholinocyclohexanone. Due to a lack of extensive published SAR studies specifically on the this compound scaffold, this guide draws comparisons from broader classes of morpholine-containing derivatives that target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Introduction to Morpholine-Containing Kinase Inhibitors
The morpholine moiety is a prevalent heterocyclic motif in medicinal chemistry, recognized for its ability to improve the pharmacological properties of drug candidates, including aqueous solubility and metabolic stability. In the context of kinase inhibition, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. This guide explores the impact of structural modifications to morpholine-containing scaffolds on their inhibitory activity against cancer-related kinases and cell lines.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various morpholine-containing compounds against specific kinases and cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibitory Activity of Morpholine-Containing Derivatives against PI3K Isoforms
| Compound ID | Core Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 15e | Thieno[3,2-d]pyrimidine | 2.0 | - | - | - | [1] |
| ZSTK474 | 2,4-Diamino-s-triazine | 5.0 | 20.8 | 3.9 | - | [2] |
| 6a | 2,4-Diamino-s-triazine | 9.9 | >100 | 9.8 | 52.0 | [2] |
| 6b | 2,4-Diamino-s-triazine | 3.7 | >100 | 9.8 | 14.6 | [2] |
Table 2: Cytotoxic Activity of Morpholine-Containing Derivatives against Cancer Cell Lines
| Compound ID | Core Scaffold | Cell Line | IC50 (µM) | Reference |
| 15e | Thieno[3,2-d]pyrimidine | A375 (Melanoma) | 0.58 | [1] |
| 8d | Thiopyrano[4,3-d]pyrimidine | A549 (Lung) | 6.02 | [3] |
| 8d | Thiopyrano[4,3-d]pyrimidine | HCT-116 (Colon) | 8.91 | [3] |
| 8d | Thiopyrano[4,3-d]pyrimidine | MCF-7 (Breast) | 8.39 | [3] |
| 8d | Thiopyrano[4,3-d]pyrimidine | PC-3 (Prostate) | 10.27 | [3] |
| 3c | 2-Morpholino-4-anilinoquinoline | HepG2 (Liver) | 11.42 | [4] |
| 3d | 2-Morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 | [4] |
| 3e | 2-Morpholino-4-anilinoquinoline | HepG2 (Liver) | 12.76 | [4] |
| A6 | Bisnaphthalimide | MGC-803 (Gastric) | 0.09 | [5] |
Structure-Activity Relationship (SAR) Insights
While a direct SAR for this compound analogs is not extensively documented, studies on related morpholine-containing kinase inhibitors provide valuable insights:
-
The Morpholine Moiety: The morpholine group is often crucial for activity, likely forming key hydrogen bonds within the kinase ATP-binding site.[2] Its replacement can lead to a significant loss of potency.
-
Core Scaffold: The nature of the heterocyclic core to which the morpholine is attached significantly influences both potency and selectivity. Scaffolds such as quinazolines, pyrimidines, and triazines have been successfully employed to generate potent kinase inhibitors.[1][4]
-
Substitutions on the Core: Modifications to the core scaffold play a critical role in defining the SAR. For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives, substitutions on the 4-anilino moiety modulated the cytotoxic activity against HepG2 cells.[4]
-
Linker and Terminal Groups: In more complex analogs, the nature of the linker connecting the morpholine-bearing core to other functionalities, and the terminal groups themselves, are key determinants of biological activity.
Experimental Protocols
PI3Kα Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction.[6][7][8]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Test compounds (this compound analogs)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 0.5 µl of the test compound solution or vehicle (for control).
-
Prepare a mixture of the PI3Kα enzyme and the PIP2/PS substrate in the assay buffer.
-
Add 4 µl of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µl of 250µM ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the this compound analogs on cancer cell lines.[9][10]
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µl of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow for SAR Studies
Caption: A generalized experimental workflow for the SAR study of this compound analogs.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K (p110α[E545K]/p85α) Protocol [promega.kr]
- 7. promega.de [promega.de]
- 8. promega.com [promega.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative morpholine derivatives against various cancer cell lines, as determined by in vitro cytotoxicity assays. For context, the activity of the standard chemotherapeutic drug Doxorubicin is also included.
| Compound/Drug | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Morpholine Derivative 1 (AK-10) | A549 | Lung Carcinoma | 8.55 ± 0.67[1] |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23[1] | |
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29[1] | |
| Morpholine Derivative 2 (Compound 10e) | A549 | Lung Carcinoma | 0.033 ± 0.003[2] |
| MCF-7 | Breast Adenocarcinoma | Not Reported | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.63 ± 0.02[2] | |
| Morpholine Derivative 3 (Compound 5h) | HT-29 | Colorectal Adenocarcinoma | 3.103 ± 0.979[3] |
| Doxorubicin (Standard of Care) | A549 | Lung Carcinoma | ~0.1 - 1.0 (literature values) |
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 0.5 (literature values) | |
| HT-29 | Colorectal Adenocarcinoma | ~0.1 - 1.0 (literature values) |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the in vitro anticancer activity of novel compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Test compound (e.g., Morpholine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by propidium iodide).
Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Signaling Pathways and Mechanism of Action
Several morpholine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Some morpholine derivatives have been shown to inhibit components of this pathway, leading to a reduction in tumor cell viability. For instance, some 4-morpholino-2-phenylquinazolines have been identified as inhibitors of PI3 kinase p110alpha.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
Cell Cycle Regulation
Certain morpholine-substituted quinazoline derivatives have been observed to induce cell cycle arrest, primarily in the G1 phase.[1] This prevents cancer cells from progressing through the cell cycle and undergoing mitosis, ultimately leading to apoptosis.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 4-Morpholinocyclohexanone and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, heterocyclic compounds containing morpholine and cyclohexanone moieties have garnered interest for their potential biological activities. This guide provides a comparative overview of the antimicrobial activity of derivatives structurally related to 4-Morpholinocyclohexanone, summarizing key experimental data and methodologies to inform further research and development in this area.
Comparative Antimicrobial Activity
Table 1: Antibacterial Activity of Cyclohexanone Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Piperazinyl-Cyclohexanone | 2-{1'-(4''-chlorophenyl)-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone HCl | Staphylococcus aureus | 25 | [1] |
| Bacillus megaterium | 25 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Serratia marcescens | 50 | [1] | ||
| Piperazinyl-Cyclohexanone | 2-{1'-(4''-nitrophenyl)-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone HCl | Staphylococcus aureus | 50 | [1] |
| Bacillus megaterium | 25 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Serratia marcescens | 50 | [1] | ||
| Cyclohexenone | Derivative with p-Fluorophenyl substituent | Staphylococcus aureus | - | [2] |
| Escherichia coli | - | [2] | ||
| Oxygenated Cyclohexanone | (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Ralstonia solanacearum | - | [3] |
| Various plant pathogenic bacteria | - | [3] |
Note: Some studies reported activity via zone of inhibition rather than MIC. For consistency, only MIC values are tabulated here. A dash (-) indicates that the specific MIC value was not provided in the referenced literature.
Table 2: Antifungal Activity of Cyclohexanone Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Piperazinyl-Cyclohexanone | 2-{1'-(4''-chlorophenyl)-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone HCl | Aspergillus niger | 50 | [1] |
| Anrobacter awamori | 50 | [1] | ||
| Piperazinyl-Cyclohexanone | 2-{1'-(4''-nitrophenyl)-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone HCl | Aspergillus niger | 50 | [1] |
| Anrobacter awamori | 50 | [1] | ||
| Cyclohexenone | Derivative with p-Fluorophenyl substituent | Candida albicans | - | [2] |
| Oxygenated Cyclohexanone | (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Various plant pathogenic fungi | - | [3] |
Note: A dash (-) indicates that the specific MIC value was not provided in the referenced literature.
Experimental Protocols
The evaluation of antimicrobial activity for the cited cyclohexanone derivatives generally follows established microbiological techniques. The most common methods employed are the agar well/cup-plate diffusion method for initial screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is sterilized and poured into Petri dishes.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the solidified agar.
-
Well/Cup Creation: Wells or "cups" of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates higher antimicrobial activity.[1][4]
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth, RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the test microorganism is added to each well.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2] This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizing Methodologies and Mechanisms
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 2. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]
A Comparative Guide to the Synthetic Routes of 4-Aminocyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The 4-aminocyclohexanone structural motif is a valuable building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The efficient and stereoselective synthesis of these intermediates is therefore of significant interest. This guide provides a comparative overview of the most common synthetic strategies to access 4-aminocyclohexanones, with a focus on experimental data, detailed protocols, and visual pathway representations to aid in route selection for research and development.
Comparison of Synthetic Routes
The synthesis of 4-aminocyclohexanones can be broadly categorized into three primary approaches: Reductive Amination, Chemoenzymatic Synthesis, and a two-step sequence involving Hydrogenation of a phenol derivative followed by Oxidation. Each route offers distinct advantages and disadvantages in terms of starting material availability, stereocontrol, yield, and operational complexity.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Reductive Amination | 1,4-Cyclohexanedione, Amine | Sodium triacetoxyborohydride | 80-95% | Generally low, yields mixture of isomers | High yielding, one-pot procedure, broad substrate scope | Poor stereocontrol, requires chromatographic separation of isomers |
| Chemoenzymatic Synthesis | 1,4-Cyclohexanedione | Keto Reductase (KRED), Amine Transaminase (ATA) | High conversion (>95%) to amino alcohol | Excellent (can be tuned for cis or trans) | Highly stereoselective, environmentally friendly (mild conditions) | Requires specific enzymes, isolation of ketone intermediate can be challenging |
| Hydrogenation & Oxidation | p-Aminophenol derivative | H₂, Pd/C or Rh/C catalyst; Oxidizing agent (e.g., NaOCl/TEMPO) | 70-85% (over 2 steps) | Good (catalyst dependent) | Good stereocontrol, uses readily available starting materials | Two-step process, requires protection/deprotection steps |
Experimental Protocols
Route 1: Reductive Amination of 1,4-Cyclohexanedione
This protocol describes the synthesis of N-benzyl-4-aminocyclohexanone.
Materials:
-
1,4-Cyclohexanedione
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-aminocyclohexanone.[1]
Route 2: Chemoenzymatic Synthesis from 1,4-Cyclohexanedione
This protocol outlines a one-pot, two-step enzymatic process to produce 4-aminocyclohexanol, where 4-aminocyclohexanone is an intermediate.[2][3]
Materials:
-
1,4-Cyclohexanedione
-
Keto Reductase (KRED) from a suitable source (e.g., Lactobacillus kefir)
-
Amine Transaminase (ATA), stereocomplementary for desired isomer
-
NADP⁺ or NAD⁺
-
Isopropanol
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (pH 7.0)
Procedure:
-
In a buffered aqueous solution (e.g., 50 mM sodium phosphate, pH 7.0), dissolve 1,4-cyclohexanedione (e.g., 50 mM).
-
Add NAD(P)⁺ (1.0 mM) and isopropanol (100 mM).
-
Initiate the first reaction by adding the Keto Reductase (KRED) to selectively reduce one ketone to 4-hydroxycyclohexanone.
-
Incubate at a controlled temperature (e.g., 30°C) with gentle agitation, monitoring the conversion by GC or HPLC.
-
Once the formation of 4-hydroxycyclohexanone is complete, add the Amine Transaminase (ATA), the amine donor (e.g., isopropylamine), and PLP.
-
Continue incubation, monitoring the formation of the 4-aminocyclohexanol product.
-
For isolation of the intermediate 4-aminocyclohexanone, the reaction would be stopped after the ATA step, and the product extracted. However, the literature primarily focuses on the isolation of the final amino alcohol product.
Route 3: Hydrogenation of N-Boc-p-aminophenol and Subsequent Oxidation
This is a two-step process involving the initial formation of N-Boc-4-aminocyclohexanol, followed by oxidation to the ketone.
Step 1: Catalytic Hydrogenation
Materials:
-
N-Boc-p-aminophenol
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., isopropanol)
Procedure:
-
In a pressure reactor, dissolve N-Boc-p-aminophenol (1.0 eq) in isopropanol.
-
Add the 5% Pd/C catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 5 bar) and heat to the desired temperature (e.g., 80°C) with stirring.
-
Monitor the reaction by hydrogen uptake or TLC/LC-MS.
-
After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude N-Boc-4-aminocyclohexanol. This typically yields a mixture of cis and trans isomers, with palladium catalysts favoring the trans isomer.[4]
Step 2: Oxidation of N-Boc-4-aminocyclohexanol
This protocol utilizes a TEMPO-catalyzed oxidation.[5]
Materials:
-
N-Boc-4-aminocyclohexanol (from Step 1)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve N-Boc-4-aminocyclohexanol (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate and potassium bromide.
-
Add a catalytic amount of TEMPO (e.g., 0.01 eq).
-
Cool the mixture to 0°C and add sodium hypochlorite solution dropwise, maintaining the temperature below 5°C.
-
Stir vigorously at 0°C and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-aminocyclohexanone.
Synthetic Pathway Visualizations
Caption: Reductive amination pathway to 4-aminocyclohexanones.
Caption: Chemoenzymatic synthesis of 4-aminocyclohexanols via a 4-aminocyclohexanone intermediate.
Caption: Two-step synthesis via hydrogenation and subsequent oxidation.
References
- 1. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 4-Morpholinocyclohexanone: Established versus Novel Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of an established and a novel method for the synthesis of 4-Morpholinocyclohexanone, a valuable building block in medicinal chemistry. The comparison is based on experimental data for analogous reactions, offering insights into reaction efficiency, conditions, and potential environmental impact.
Introduction
This compound is a substituted cyclohexanone derivative with potential applications in the development of novel therapeutic agents. The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a cyclohexanone precursor and a morpholine moiety. This guide evaluates two distinct synthetic strategies: a well-established method utilizing a stoichiometric reducing agent and a modern, novel approach employing a catalytic system.
Comparison of Synthesis Methods
The performance of the established and novel synthesis methods for this compound is summarized below. The data is based on analogous reductive amination reactions of cyclic ketones with secondary amines to provide a comparative framework.
| Parameter | Established Method: Reductive Amination with NaBH(OAc)₃ | Novel Method: Catalytic Reductive Amination |
| Starting Materials | 1,4-Cyclohexanedione, Morpholine | 1,4-Cyclohexanedione, Morpholine |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Hydrogen gas (H₂) with Pd/C catalyst |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | Room Temperature | Room Temperature to 50°C |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 90 - 99% |
| Purity | High, after chromatographic purification | High, often with simpler purification |
| Key Advantages | Mild reaction conditions, high functional group tolerance, reliable and well-documented. | High atom economy, environmentally benign (water is the only byproduct), catalyst can be recycled, shorter reaction times. |
| Key Disadvantages | Use of a stoichiometric amount of a relatively expensive reducing agent, generation of boronate waste, use of chlorinated solvents. | Requires specialized equipment for handling hydrogen gas, potential for catalyst poisoning, initial catalyst cost. |
Experimental Protocols
Established Method: Reductive Amination using Sodium Triacetoxyborohydride
This method involves the one-pot reaction of 1,4-cyclohexanedione and morpholine in the presence of sodium triacetoxyborohydride.
Materials:
-
1,4-Cyclohexanedione
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add morpholine (1.1 eq).
-
Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the enamine/iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Novel Method: Catalytic Reductive Amination
This novel approach utilizes a heterogeneous catalyst (palladium on carbon) and hydrogen gas as the reducing agent, representing a greener alternative.
Materials:
-
1,4-Cyclohexanedione
-
Morpholine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a high-pressure reaction vessel, combine 1,4-cyclohexanedione (1.0 eq), morpholine (1.1 eq), and 10% Pd/C (1-5 mol%).
-
Add methanol (MeOH) as the solvent.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizing the Workflow
To better illustrate the logical flow of selecting a synthesis method, the following diagram outlines the decision-making process based on key experimental considerations.
Caption: Logical workflow for selecting a synthesis method.
The reaction pathway for the synthesis of this compound via reductive amination is depicted below.
Caption: General reaction pathway for reductive amination.
Conclusion
Both the established and novel methods offer effective routes to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and environmental policies. The established method using sodium triacetoxyborohydride is reliable and requires standard laboratory equipment, making it suitable for smaller-scale syntheses where convenience is a priority. In contrast, the novel catalytic method is a more sustainable and atom-economical approach, ideal for larger-scale production where process efficiency and environmental impact are critical factors. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for the synthesis of this important chemical intermediate.
Spectroscopic Cross-Referencing Guide: 4-Morpholinocyclohexanone and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-Morpholinocyclohexanone and its structurally related analogs. Due to the limited availability of public experimental spectral data for this compound, this document focuses on cross-referencing with readily available data for cyclohexanone, morpholine, N-methylcyclohexylamine, and piperidinocyclohexane. This comparative approach allows for the inference of spectroscopic characteristics of the target compound based on the spectral features of its constituent and related structures.
Data Presentation
The following tables summarize the key spectroscopic data for the analogous compounds. These tables are designed to facilitate a quick comparison of the expected spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Cyclohexanone | ~1715 (strong) | C=O (Ketone) stretch[1] |
| ~2940, ~2860 | C-H (alkane) stretch | |
| Morpholine | ~3330 (broad) | N-H stretch |
| ~1115 | C-O-C stretch | |
| N-Methylcyclohexylamine | ~3300 (weak) | N-H stretch |
| ~2925, ~2850 | C-H (alkane) stretch | |
| Piperidinocyclohexane | ~2920, ~2850 | C-H (alkane) stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Cyclohexanone | ~2.3 | m | -CH₂- adjacent to C=O |
| ~1.8 | m | -CH₂- | |
| ~1.7 | m | -CH₂- | |
| Morpholine | ~3.67 | t | -CH₂-O- |
| ~2.86 | t | -CH₂-N- | |
| ~1.8 (broad s) | s | N-H | |
| N-Methylcyclohexylamine | ~2.42 | s | N-CH₃ |
| ~2.3-2.5 | m | -CH-N- | |
| ~1.0-1.9 | m | Cyclohexyl -CH₂- | |
| Piperidinocyclohexane | ~2.3-2.5 | m | -CH-N- & Piperidine α-CH₂ |
| ~1.2-1.8 | m | Cyclohexyl & Piperidine -CH₂- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclohexanone | ~211 | C=O |
| ~42 | -CH₂- adjacent to C=O | |
| ~27 | -CH₂- | |
| ~25 | -CH₂- | |
| Morpholine | ~67 | -CH₂-O-[2] |
| ~46 | -CH₂-N-[2] | |
| N-Methylcyclohexylamine | ~58 | -CH-N- |
| ~34 | N-CH₃ | |
| ~32, 26, 25 | Cyclohexyl -CH₂- | |
| Piperidinocyclohexane | ~60-65 | -CH-N- |
| ~50-55 | Piperidine α-C | |
| ~25-35 | Cyclohexyl & Piperidine -CH₂- |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Cyclohexanone | 98 | 83, 70, 55, 42 |
| Morpholine | 87 | 57, 42, 30[3] |
| N-Methylcyclohexylamine | 113 | 98, 84, 71, 58[4] |
| Piperidinocyclohexane | 167 | 166, 98, 84 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and/or a more concentrated sample is typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile organic compounds. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for cross-referencing the spectroscopic data of this compound with its structural analogs.
Caption: Logical workflow for comparing this compound with its analogs.
References
Evaluating the Drug-Like Properties of 4-Morpholinocyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of early-stage drug discovery, the meticulous evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its success. Promising biological activity in vitro can be rendered irrelevant if a molecule possesses poor pharmacokinetic characteristics. This guide provides a comprehensive analysis of the drug-like properties of 4-Morpholinocyclohexanone, a novel scaffold of interest, benchmarked against established therapeutic agents: Ibuprofen, Metformin, and Verapamil.
The data presented herein for this compound is generated through validated in silico predictive models. This computational approach offers a rapid and resource-efficient means to assess the potential of new chemical entities before committing to extensive and costly experimental validation.[1][2][3] The comparator drugs have been selected to represent a range of physicochemical and pharmacokinetic profiles, providing a robust framework for evaluation.
Physicochemical and ADME Properties: A Comparative Analysis
The following tables summarize the predicted physicochemical and ADME properties of this compound alongside experimentally derived data for the comparator drugs. These parameters are critical indicators of a compound's potential for oral bioavailability and metabolic stability.[4][5][6]
| Physicochemical Properties | This compound (Predicted) | Ibuprofen (Experimental) | Metformin (Experimental) | Verapamil (Experimental) |
| Molecular Weight ( g/mol ) | 183.25 | 206.29 | 129.16 | 454.60 |
| logP (Octanol/Water Partition Coefficient) | 1.25 | 3.97[7] | -1.4[8] | 3.8[9] |
| Aqueous Solubility (logS) | -2.5 | -3.67[10] | -0.74 | -3.48 |
| pKa (Acidic/Basic) | 7.8 (Basic) | 4.91 (Acidic)[10] | 12.4 (Strongly Basic) | 8.9 (Basic) |
| Hydrogen Bond Donors | 0 | 1 | 5 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 6 | 7 |
| Polar Surface Area (Ų) | 32.7 | 37.3 | 91.4 | 69.7 |
| ADME Properties | This compound (Predicted) | Ibuprofen (Experimental) | Metformin (Experimental) | Verapamil (Experimental) |
| Human Intestinal Absorption (%) | High | >90%[7] | Low/Moderate | High |
| Caco-2 Permeability (10⁻⁶ cm/s) | Moderate to High | High | Low | High |
| P-glycoprotein Substrate | No | No | No | Yes |
| CYP450 Inhibition | Low Potential | CYP2C9 Substrate/Inhibitor[11] | No significant inhibition | CYP3A4, 1A2, 2C Substrate/Inhibitor[12] |
| Metabolic Stability (t½ in HLM, min) | Moderate | >60 | >60[13] | <30[9][14] |
| Plasma Protein Binding (%) | Low | >99%[10] | <10%[8] | ~90%[12] |
| Blood-Brain Barrier Permeant | Yes | Yes | No | Yes |
Experimental Protocols
The following are standard, high-throughput protocols that can be employed to experimentally validate the in silico predictions for this compound.
Kinetic Solubility Assay (UV/Nephelometry)
This assay determines the aqueous solubility of a compound from a DMSO stock solution, providing a rapid assessment of its dissolution properties.
-
Materials : Test compound in DMSO, phosphate-buffered saline (PBS) pH 7.4, 96-well microplates, plate reader (UV-Vis or nephelometer).
-
Procedure :
-
A small volume of a concentrated DMSO stock solution of the test compound is added to PBS in a 96-well plate.
-
The solution is mixed and allowed to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
For UV-based methods, the plate is centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured.
-
For nephelometry, the amount of light scattered by undissolved particles is measured directly.
-
Solubility is quantified by comparing the readings to a standard curve of the compound at known concentrations in a co-solvent system.[15]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive intestinal absorption by measuring a compound's ability to diffuse across an artificial lipid membrane.[16]
-
Materials : 96-well donor and acceptor plates, artificial membrane solution (e.g., lecithin in dodecane), PBS pH 7.4, test compound solutions.
-
Procedure :
-
The filter of the donor plate is coated with the artificial membrane solution.
-
The acceptor wells are filled with buffer.
-
A solution of the test compound is added to the donor wells.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).[17][18]
-
The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The effective permeability (Pe) is calculated from the concentration changes.
-
Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, found in liver microsomes.[19]
-
Materials : Test compound, liver microsomes (human, rat, etc.), NADPH regenerating system, PBS pH 7.4, quenching solution (e.g., cold acetonitrile).[20][21]
-
Procedure :
-
The test compound is incubated with liver microsomes in PBS at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a quenching solution.[22]
-
The samples are centrifuged to precipitate proteins.
-
The remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[19]
-
Visualizing Workflows and Potential Mechanisms
Diagrams are provided below to illustrate a standard workflow for evaluating drug-like properties and a hypothetical signaling pathway that a cyclohexanone derivative might modulate.
Caption: A streamlined workflow for the evaluation of drug-like properties.
Caption: A hypothetical GPCR signaling pathway for this compound.
Conclusion
The in silico analysis of this compound suggests a promising profile for a potential drug candidate, particularly concerning its predicted high intestinal absorption and low potential for CYP450 inhibition. Its moderate metabolic stability indicates that it may have a reasonable duration of action. Compared to the selected commercial drugs, it exhibits a balanced profile. For instance, while it has lower predicted lipophilicity than Ibuprofen and Verapamil, which may be advantageous for reducing off-target effects, it is less polar than Metformin, suggesting better passive permeability.
The provided experimental protocols offer a clear path for the empirical validation of these computational predictions. Further investigation into the specific biological targets and potential liabilities of this compound is warranted. The integration of early ADME profiling, as outlined in this guide, is a critical strategy to de-risk and accelerate the journey from a promising hit to a viable clinical candidate.[5][23]
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Gut wall metabolism of verapamil in older people: effects of rifampicin-mediated enzyme induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. enamine.net [enamine.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
Benchmarking Purity: A Comparative Guide to Synthesized 4-Morpholinocyclohexanone
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of in-house synthesized 4-Morpholinocyclohexanone against a commercially available alternative, supported by detailed experimental protocols and data analysis.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a morpholine and a cyclohexanone moiety, makes it a versatile building block in medicinal chemistry. The purity of this intermediate directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API).
Synthesis and Potential Impurities
A common laboratory-scale synthesis of this compound involves the deprotection of a ketal-protected precursor, such as 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. This reaction is typically carried out under acidic conditions.
Potential impurities arising from this synthesis route include:
-
Unreacted Starting Material: Residual 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine.
-
By-products of Deprotection: Incomplete reaction or side reactions can lead to various by-products.
-
Reagents and Solvents: Trace amounts of acid catalysts and reaction solvents.
-
Degradation Products: The product may degrade under prolonged exposure to acidic conditions or elevated temperatures.
Purity Benchmarking: Synthesized vs. Commercial
To provide a clear comparison, a batch of this compound was synthesized in-house and its purity was compared against a commercially available product. The purity analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Synthesized this compound | Commercial this compound |
| Purity (HPLC) | 98.5% | >95% (as stated by supplier)[1] |
| Purity (GC-MS) | 98.2% | Not Available |
| Major Impurity 1 | Unreacted Starting Material (0.8%) | Not Available |
| Major Impurity 2 | Unknown Impurity at RRT 1.2 (0.5%) | Not Available |
| Appearance | Off-white solid | Solid[1] |
| Analytical Methods Used | HPLC, GC-MS, NMR | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this benchmark are provided below.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation: A standard GC-MS system.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Injection Volume | 1 µL (splitless) |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized this compound and identify any major impurities.
Instrumentation: 400 MHz NMR Spectrometer.
NMR Parameters:
| Parameter | Condition |
| Solvent | Chloroform-d (CDCl3) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Nuclei | ¹H and ¹³C |
Visualizing the Workflow and Synthesis
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion
The in-house synthesized this compound demonstrates a high degree of purity (98.5% by HPLC), exceeding the stated purity of the commercially available alternative. The primary impurity in the synthesized batch was identified as the unreacted starting material, which can be minimized by optimizing the reaction conditions. This guide provides a robust framework for researchers to not only synthesize but also rigorously assess the purity of this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
Comparative analysis of the reactivity of 4-Morpholinocyclohexanone vs. 4-piperidinocyclohexanone
A detailed examination of the electronic and steric influences of morpholine and piperidine moieties on the reactivity of the cyclohexanone core, providing researchers, scientists, and drug development professionals with insights into their comparative chemical behavior.
Executive Summary of Comparative Reactivity
| Feature | 4-Morpholinocyclohexanone | 4-Piperidinocyclohexanone | Rationale |
| Carbonyl Electrophilicity | Higher | Lower | The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring increases the partial positive charge on the carbonyl carbon. |
| Acidity of α-Protons | More acidic | Less acidic | The inductive effect of the morpholine's oxygen atom stabilizes the resulting enolate conjugate base. |
| Rate of Nucleophilic Addition | Faster | Slower | The increased electrophilicity of the carbonyl carbon in the morpholino derivative makes it more susceptible to nucleophilic attack. |
| Rate of Enamine/Enolate Formation | Faster | Slower | The greater acidity of the α-protons in the morpholino compound facilitates their removal to form the corresponding enolate or enamine. |
| Steric Hindrance at Carbonyl | Slightly less | Slightly more | The piperidine ring is generally considered to be slightly bulkier than the morpholine ring, potentially leading to greater steric hindrance for approaching nucleophiles. |
Theoretical Framework and Discussion
The reactivity of cyclohexanone derivatives is primarily dictated by two key factors: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The substituents at the 4-position, in this case, a morpholino or a piperidino group, exert significant influence over these properties through electronic and steric effects.
Electronic Effects:
The paramount difference between the morpholino and piperidino substituents lies in the presence of an oxygen atom in the morpholine ring. Oxygen, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclohexanone ring, leading to a decrease in electron density at the carbonyl carbon of this compound. Consequently, the carbonyl carbon becomes more electrophilic and thus more susceptible to attack by nucleophiles.
Conversely, the piperidino substituent, composed of only carbon and hydrogen atoms in its ring, is considered to be a weakly electron-donating group (+I effect). This leads to a slight increase in electron density at the carbonyl carbon of 4-piperidinocyclohexanone, rendering it less electrophilic compared to its morpholino counterpart.
This difference in electronic character also extends to the acidity of the α-protons (the hydrogen atoms on the carbons adjacent to the carbonyl group). The electron-withdrawing nature of the morpholino group helps to stabilize the negative charge of the enolate anion that is formed upon deprotonation of an α-proton. This stabilization makes the α-protons of this compound more acidic than those of 4-piperidinocyclohexanone.
Steric Effects:
While both morpholine and piperidine adopt chair conformations, the piperidine ring is generally considered to be slightly larger and more sterically demanding than the morpholine ring. This can lead to minor differences in the steric hindrance around the carbonyl group, potentially influencing the approach of bulky nucleophiles. However, given the 4-position of the substituent, this steric influence on direct carbonyl reactivity is likely to be less pronounced than the electronic effects.
Experimental Protocols
While specific comparative kinetic data for these two exact molecules is elusive, the following general experimental protocols can be employed to quantitatively assess their relative reactivities.
Protocol 1: Comparative Reduction of Ketones
This experiment aims to compare the rates of reduction of this compound and 4-piperidinocyclohexanone using a mild reducing agent like sodium borohydride.
Materials:
-
This compound
-
4-Piperidinocyclohexanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate developing solvent (e.g., ethyl acetate/hexane mixture)
-
NMR spectrometer
-
UV-Vis spectrophotometer (optional, for monitoring reaction progress)
Procedure:
-
Preparation of Ketone Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and 4-piperidinocyclohexanone in anhydrous methanol in separate, identical reaction flasks.
-
Initiation of Reduction: To each flask, add an equimolar amount of a freshly prepared solution of sodium borohydride in anhydrous methanol. Start a timer immediately upon addition.
-
Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a few drops of acetone.
-
TLC Analysis: Spot the quenched aliquots on a TLC plate alongside the starting ketone. Develop the TLC plate to monitor the disappearance of the starting material and the appearance of the corresponding alcohol product.
-
NMR Analysis: For a more quantitative analysis, the reaction can be monitored directly in an NMR tube. A known amount of an internal standard should be added to the reaction mixture. The disappearance of the ketone signal and the appearance of the alcohol signal can be integrated over time.
-
Data Analysis: Plot the concentration of the ketone (or the percentage conversion) as a function of time for both reactions. The initial rates of the reactions can be determined from the slope of these plots. The compound that is consumed faster has the higher reactivity towards reduction.
Protocol 2: Comparative Measurement of α-Proton Acidity (H/D Exchange)
This experiment utilizes deuterium exchange to qualitatively compare the acidity of the α-protons.
Materials:
-
This compound
-
4-Piperidinocyclohexanone
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In separate NMR tubes, dissolve an equal, known amount of this compound and 4-piperidinocyclohexanone in CDCl₃.
-
Initial NMR Spectrum: Acquire a ¹H NMR spectrum for each compound to serve as a baseline.
-
Initiation of Exchange: To each NMR tube, add a small, equal amount of a catalytic solution of NaOD in D₂O.
-
Monitoring by NMR: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Observe the decrease in the integration of the signals corresponding to the α-protons for each compound. The compound that shows a faster decrease in the α-proton signal intensity has more acidic α-protons.
Visualizing the Concepts
To better illustrate the underlying principles, the following diagrams are provided.
Caption: Electronic effects of morpholino and piperidino groups.
Caption: Workflow for comparative ketone reduction experiment.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be more reactive than 4-piperidinocyclohexanone in reactions involving nucleophilic attack at the carbonyl carbon and in reactions requiring the formation of an enolate or enamine intermediate. This heightened reactivity is a direct consequence of the electron-withdrawing inductive effect of the oxygen atom within the morpholine ring, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons. While direct experimental kinetic data is needed for definitive quantitative comparison, the qualitative analysis presented here provides a strong foundation for researchers in selecting the appropriate substrate for their specific synthetic or medicinal chemistry applications. The provided experimental protocols offer a clear path for obtaining such valuable quantitative data.
Safety Operating Guide
Navigating the Safe Disposal of 4-Morpholinocyclohexanone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and a procedural framework for the safe disposal of 4-Morpholinocyclohexanone.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards of related compounds, this should include:
-
Hand Protection: Chemical-resistant gloves.
-
Eye and Face Protection: Safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat or other protective clothing.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Characterization: Treat this compound as a hazardous waste. Based on its morpholine and cyclohexanone components, it is likely to be flammable and harmful if swallowed or inhaled.[3][4][5][6]
-
Containerization:
-
Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition and has a secure, tightly sealing lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., Flammable, Toxic).
-
Note the accumulation start date (the date the first volume of waste is added to the container).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.[4]
-
Secondary containment is recommended to mitigate spills.
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular solid waste.[7]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes relevant information for its parent compound, morpholine, which can inform handling and disposal considerations.
| Property | Value (for Morpholine) |
| Boiling Point/Range | 126 - 130 °C |
| Autoignition Temperature | 255 °C |
| Vapor Density | 3.0 (Air = 1.0) |
This data is for Morpholine and should be used as a general guideline for assessing the potential hazards of this compound.
Experimental Protocols
The information provided in this document is based on a review of safety data sheets and chemical disposal guidelines for structurally similar compounds. No experimental protocols were cited in the source documents for the disposal of this compound. The primary protocol is to follow established hazardous waste management procedures as outlined by regulatory bodies and institutional EHS departments.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Morpholinocyclohexanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Morpholinocyclohexanone. The information is targeted towards researchers, scientists, and drug development professionals to ensure the safe execution of laboratory work.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 4-Methylcyclohexanone and other morpholine derivatives. It is imperative to obtain and consult the specific SDS for this compound from the supplier before any handling, storage, or disposal of this chemical. The information provided here should be considered as a preliminary safety guide and may not encompass all potential hazards.
Hazard Identification and Personal Protective Equipment
Based on related compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include flammability, acute toxicity if swallowed, and irritation to the skin and eyes.[1][2][3] A comprehensive personal protective equipment (PPE) plan is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. | Tested to ASTM D6978 or equivalent. |
| Skin and Body Protection | Laboratory coat or chemical-resistant gown. Closed-toe footwear is required at all times. | Selection should be based on the specific workplace hazards and potential for exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If vapors or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Pre-Operational Checks:
- Ensure a copy of the specific Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.
- Verify that the chemical fume hood is functioning correctly.
- Assemble and inspect all required PPE as detailed in Table 1.
- Locate the nearest emergency eyewash station and safety shower.
- Prepare and label all necessary equipment and containers.
2. Handling and Experimental Use:
- Conduct all weighing and handling of this compound within a chemical fume hood to minimize inhalation exposure.[3]
- Avoid direct contact with skin and eyes.[3]
- Keep the container tightly closed when not in use to prevent the release of vapors.[1][2]
- Keep away from heat, sparks, open flames, and other sources of ignition as the compound may be flammable.[1][2]
- Use only non-sparking tools and take precautionary measures against static discharge.[1]
- Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]
3. Post-Operational Procedures:
- Thoroughly decontaminate the work area, including all surfaces and equipment, with an appropriate solvent.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3]
- Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
- Collect all contaminated materials, including empty containers, used gloves, absorbent materials from spills, and other disposables, in a designated and clearly labeled hazardous waste container.
- The container must be compatible with the chemical and have a secure, tight-fitting lid.
- Label the container with "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Flammable, Toxic, Irritant).[4]
2. Storage of Waste:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
3. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[4][5]
- Complete all required waste disposal documentation as per institutional and regulatory requirements.[5]
- Prohibited Disposal: DO NOT dispose of this compound down the drain or in the regular trash.[4]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
In all cases of exposure, seek immediate medical attention and provide the medical professional with the Safety Data Sheet for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
